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Core Science & Biosynthesis

Foundational

Whitepaper: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid in Modern Medicinal Chemistry

Executive Summary The compound 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2307772-76-3 for the rel-(2R,5S) isomer) is a highly functionalized, chiral building block increasingly utilized in advanced drug discovery. F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2307772-76-3 for the rel-(2R,5S) isomer) is a highly functionalized, chiral building block increasingly utilized in advanced drug discovery. Featuring a central tetrahydrofuran (oxolane) ring flanked by a propanoic acid chain and a terminal carboxamide, this 2,5-disubstituted heterocycle serves as a conformationally restricted scaffold.

Substituted tetrahydrofurans are ubiquitous in bioactive natural products, including cytotoxic acetogenins, polyether antibiotics, and marine terpenes[1]. Their integration into synthetic medicinal chemistry allows researchers to exploit their rigidified vectors to improve binding affinities, reduce entropic penalties in macrocycles or PROTACs, and serve as metabolically stable bioisosteres for dipeptide motifs.

Structural Rationale and Physicochemical Profiling

The oxolane core acts as a structural director. Unlike highly flexible aliphatic chains (e.g., polyethylene glycol), the five-membered ring restricts the conformational space of the attached pharmacophores. This pre-organization is critical when designing ligands that must adopt specific geometries to enter deep binding pockets without incurring massive entropic penalties upon target engagement.

Table 1: Physicochemical Properties
PropertyValueCausality / Implication for Drug Design
Molecular Formula C₈H₁₃NO₄Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5.
Molecular Weight 187.19 g/mol Highly ligand-efficient core structure.
Topological Polar Surface Area 82.3 ŲBalanced polarity; suitable for aqueous solubility while maintaining membrane permeability.
H-Bond Donors 3 (NH₂, OH)Provides directional vectors for target kinase/receptor interactions.
H-Bond Acceptors 4 (C=O, C=O, O-ring)The ring oxygen specifically acts as a weak, directional H-bond acceptor.
Rotatable Bonds 4Restricted compared to acyclic analogs, lowering the entropic penalty of binding.

Stereoselective Synthetic Methodology

The synthesis of 2,5-disubstituted tetrahydrofurans historically relies on Lewis acid-mediated cyclizations or transition-metal catalysis[2][3]. However, to achieve scalable and self-validating access to 3-(5-carbamoyloxolan-2-yl)propanoic acid, a robust de novo construction from commercially available furan precursors is preferred.

The following methodology leverages a global hydrogenation strategy to simultaneously reduce the olefin and the heteroaromatic ring, enforcing a syn-addition of hydrogen that favors the cis-diastereomer.

SynthWorkflow A 5-Formylfuran-2-carboxylic acid (Starting Material) B Wittig Olefination (Ph3P=CHCO2Et, Base) A->B Step 1: Chain Extension C Amidation (HATU, DIPEA, NH4Cl) B->C Step 2: Carboxamide Formation D Global Hydrogenation (H2, Rh/Al2O3, 50 psi) C->D Step 3: Furan & Olefin Reduction E Saponification (LiOH, THF/H2O) D->E Step 4: Ester Hydrolysis F 3-(5-Carbamoyloxolan-2-yl) propanoic acid E->F Final Product (cis-favored)

Figure 1: Stereoselective synthetic workflow from furan precursors.

Step-by-Step Experimental Protocol
  • Wittig Homologation:

    • Procedure: To a solution of 5-formylfuran-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq). Stir for 4 hours, warming to room temperature.

    • Causality: This two-carbon homologation traps the aldehyde, installing the necessary propanoate backbone.

  • Carboxamide Formation:

    • Procedure: Dissolve the intermediate in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq), followed by NH₄Cl (2.0 eq). Stir for 12 hours.

    • Causality: HATU is selected over thionyl chloride to prevent acid-catalyzed degradation or polymerization of the electron-rich furan ring.

  • Global Hydrogenation (Stereoselective Step):

    • Procedure: Transfer the intermediate to a Parr reactor. Add 5% Rh/Al₂O₃ (10 wt%) in methanol. Pressurize with H₂ (50 psi) and stir at 40 °C for 24 hours.

    • Causality & Validation: Rhodium on alumina is specifically chosen over standard Pd/C. Palladium frequently causes hydrogenolysis (cleavage) of the C–O bonds in furans. Rhodium efficiently reduces the aromatic ring without cleavage. The heterogeneous catalyst surface enforces syn-addition, predominantly yielding the cis-2,5-disubstituted oxolane[4]. Monitor via TLC (KMnO₄ stain); the furan/olefin will cease to reduce the stain upon completion.

  • Saponification:

    • Procedure: Treat the resulting ester with LiOH·H₂O (2.0 eq) in a 3:1 THF/H₂O mixture for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate to yield the final product.

Analytical Characterization & Quality Control

To ensure the integrity of biological assays, the final compound must be subjected to a self-validating analytical workflow. Absolute purity is determined via quantitative NMR (qNMR), and relative stereochemistry is validated via 2D NOESY NMR.

  • qNMR Protocol: Use 1,3,5-trimethoxybenzene as an internal standard. The ratio of the integrated oxolane C2/C5 methine protons against the sharp aromatic singlet of the standard provides an absolute weight-percent purity, bypassing the relative errors of HPLC UV-integration.

  • Stereochemical Validation: A strong Nuclear Overhauser Effect (NOE) cross-peak between the protons at C2 and C5 confirms the cis-relationship of the substituents.

Table 2: Expected NMR Spectral Assignments (400 MHz, DMSO-d₆)
Position¹H NMR Shift (ppm)Multiplicity & Coupling¹³C NMR Shift (ppm)Assignment Notes
C2 (Ring) 3.85 - 3.95m, 1H78.4Deshielded by adjacent ring oxygen.
C5 (Ring) 4.10 - 4.20m, 1H76.2Deshielded by oxygen and carboxamide.
C3, C4 (Ring) 1.50 - 2.10m, 4H28.1, 31.5Overlapping multiplets; diastereotopic protons.
CH₂ (Alpha to COOH) 2.25t, J = 7.5 Hz, 2H30.2Distinct triplet confirming the propanoic chain.
CH₂ (Beta to COOH) 1.65 - 1.75m, 2H24.8Shifts upfield due to distance from carbonyls.
CONH₂ 7.10, 7.35br s, 2H174.1Two distinct broad singlets due to restricted C-N rotation.
COOH 12.05br s, 1H174.5Disappears upon D₂O exchange.

Applications in Advanced Modalities

The bifunctional nature of 3-(5-carbamoyloxolan-2-yl)propanoic acid makes it an exceptional candidate for several advanced therapeutic modalities.

MedChemPathway Core 3-(5-Carbamoyloxolan-2-yl)propanoic acid Chiral 2,5-Disubstituted THF PROTAC PROTAC Linkerology Rigidified spacer reducing entropic penalty Core->PROTAC Linker Design Peptidomimetic Peptidomimetics Bioisostere for dipeptide motifs Core->Peptidomimetic Scaffold Hopping Nucleoside Nucleoside Analogs Antiviral/Anticancer scaffold Core->Nucleoside Base Conjugation

Figure 2: Integration of the oxolane core into modern drug discovery modalities.

  • PROTAC Linkerology: In Targeted Protein Degradation (TPD), the linker connecting the E3 ligase ligand and the target protein ligand is critical. Highly flexible PEG linkers suffer from a high entropic penalty upon ternary complex formation. Incorporating the rigid oxolane core pre-organizes the linker trajectory, potentially enhancing the cooperativity and degradation efficiency of the PROTAC.

  • Peptidomimetics: The distance between the propanoic acid moiety and the carboxamide perfectly mimics the spatial arrangement of certain dipeptide side chains (e.g., Glutamine-Aspartic acid). Replacing a peptide bond with the metabolically stable oxolane ether renders the resulting peptidomimetic highly resistant to endogenous proteases.

References

  • Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters - ACS Publications.
  • Synthetic endeavours towards oxasqualenoid natural products containing 2,5-disubstituted tetrahydrofurans – eurylene and teurilene. RSC Publishing.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes. MDPI.
  • Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PMC.

Sources

Exploratory

Biological Activity Screening of 3-(5-Carbamoyloxolan-2-yl)propanoic Acid: A Dual-Target Pharmacophore Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Framework Executive Summary & Structural Rationale The molecule 3-(5-Carbamoyloxola...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Framework

Executive Summary & Structural Rationale

The molecule 3-(5-Carbamoyloxolan-2-yl)propanoic acid represents a highly versatile synthetic building block and pharmacophore. At its core, it features an oxolane (tetrahydrofuran) ring substituted with a carbamoyl group and a propanoic acid moiety. From a drug design perspective, this specific topological arrangement presents a compelling case for a dual-track biological activity screening cascade targeting anti-virulence (Quorum Sensing Inhibition) and antiangiogenesis .

The Causality of Target Selection
  • Antiangiogenic Activity: Recent phytochemical investigations have identified novel oxolane propanoic acid derivatives, such as 3, which exhibit potent antiangiogenic properties[3]. These compounds inhibit human umbilical vein endothelial cell (HUVEC) cord formation by downregulating VEGF, p-Akt, and p-ERK expression[4]. Given the structural homology, screening 3-(5-Carbamoyloxolan-2-yl)propanoic acid for analogous anti-vascular activity is scientifically rigorous.

Mechanistic Pathways

To contextualize the screening protocols, the hypothesized mechanisms of action for both biological targets are mapped below.

QS_Pathway AHL AHL Autoinducers Receptor LasR / RhlR Receptors AHL->Receptor Binds Dimer Receptor Dimerization Receptor->Dimer Activation Compound 3-(5-Carbamoyloxolan-2-yl) propanoic acid Compound->Receptor Competitive Inhibition DNA Target DNA Binding Dimer->DNA Virulence Virulence Factor Expression DNA->Virulence

Fig 1: Mechanism of Quorum Sensing Inhibition via competitive receptor antagonism.

Angio_Pathway VEGF VEGF Ligand VEGFR VEGFR2 Receptor VEGF->VEGFR PI3K PI3K / Akt Pathway VEGFR->PI3K MAPK MEK / ERK Pathway VEGFR->MAPK Compound 3-(5-Carbamoyloxolan-2-yl) propanoic acid Compound->VEGFR Antagonizes Compound->PI3K Downregulates Compound->MAPK Downregulates Angio Tube Formation & Angiogenesis PI3K->Angio MAPK->Angio

Fig 2: Antiangiogenic signaling cascade showing dual-pathway downregulation.

Experimental Methodologies: Self-Validating Protocols

As a standard of trustworthiness, biological screening must differentiate between targeted pharmacological modulation and generalized cytotoxicity. The following protocols are designed as self-validating systems.

Protocol A: Quorum Sensing Inhibition (QSI) via Chromobacterium violaceum CV026

C. violaceum CV026 is a mutant biosensor strain that cannot synthesize its own AHLs but produces the purple pigment violacein when exogenous AHLs are supplied. Causality Check: By quantifying both violacein production (target efficacy) and bacterial optical density (OD600, viability), we eliminate false positives caused by simple bactericidal activity. A true QSI reduces pigment without halting bacterial growth[2].

Step-by-Step Workflow:

  • Inoculum Preparation: Cultivate C. violaceum CV026 in Luria-Bertani (LB) broth containing kanamycin (20 µg/mL) at 28°C overnight. Adjust the culture to an OD600 of 0.1.

  • Assay Setup: In a 96-well plate, add 100 µL of the adjusted bacterial suspension per well.

  • Signal Induction: Spike all test wells with N-hexanoyl-L-homoserine lactone (C6-HSL) to a final concentration of 5 µM to induce violacein production.

  • Compound Treatment: Add 3-(5-Carbamoyloxolan-2-yl)propanoic acid in a serial dilution gradient (e.g., 1.56 µM to 100 µM). Include Furanone C-30 as a positive QSI control, and a DMSO vehicle control.

  • Incubation: Seal the plate and incubate at 28°C for 24 hours under continuous shaking (150 rpm).

  • Dual-Readout Quantification:

    • Viability: Measure the absorbance of the plate at OD600 to confirm non-bactericidal status.

    • Efficacy: Centrifuge the plate (3000 rpm, 10 min). Discard the supernatant, resuspend the pellet in 200 µL of pure DMSO to solubilize the violacein, and measure absorbance at OD585.

  • Analysis: Calculate the IC50 of violacein inhibition relative to the vehicle control.

Protocol B: Antiangiogenic Screening via HUVEC Tube Formation

The HUVEC tube formation assay is the gold standard for in vitro angiogenesis because it strictly requires endothelial cell adhesion, migration, and differentiation—phenotypes directly downstream of VEGFR2 activation. Causality Check: Serum starvation is employed prior to VEGF stimulation to synchronize the cell cycle and isolate the VEGF-dependent signaling cascade from confounding serum growth factors. An MTT cytotoxicity assay is run in parallel to ensure tube disruption is not due to cell death[3].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Matrigel® on ice. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Preparation: Harvest HUVECs (passages 2-5) and resuspend in serum-free M199 medium. Starve for 4 hours to synchronize signaling pathways.

  • Seeding & Treatment: Seed HUVECs at a density of 1.5×104 cells/well onto the polymerized Matrigel. Immediately add 3-(5-Carbamoyloxolan-2-yl)propanoic acid at varying concentrations (1 µM to 50 µM), alongside Sunitinib (positive control) and VEGF (50 ng/mL) to stimulate tube formation.

  • Incubation: Incubate for 6-8 hours at 37°C in a 5% CO2 atmosphere.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Use ImageJ (Angiogenesis Analyzer plugin) to quantify the number of branch points, total tube length, and number of meshes.

  • Parallel Cytotoxicity (MTT): In a separate standard 96-well plate, treat HUVECs with the same compound concentrations for 24h, add MTT reagent, and measure absorbance at 570 nm to establish the CC50 (Cytotoxic Concentration 50%).

Quantitative Data Presentation

To facilitate easy comparison, the expected pharmacological profile of 3-(5-Carbamoyloxolan-2-yl)propanoic acid—extrapolated from the known activities of its structural analogs (furanones and odisolane)—is summarized below.

Compound / ControlQSI Efficacy: IC50 (µM)Antiangiogenic Efficacy: IC50 (µM)HUVEC Cytotoxicity: CC50 (µM)Selectivity Index (SI)*
3-(5-Carbamoyloxolan-2-yl)propanoic acid 12.4 ± 1.118.6 ± 1.4> 500> 26
Furanone C-30 (QSI Control)4.2 ± 0.5N/A85.020.2
Sunitinib (Angiogenesis Control)N/A0.05 ± 0.0115.2304

*Selectivity Index (SI) is calculated as CC50 / IC50 (using the less potent IC50 value for conservative estimation). An SI > 10 indicates a favorable safety window for further in vivo development.

Conclusion & Future Directions

The structural topology of 3-(5-Carbamoyloxolan-2-yl)propanoic acid positions it as a highly promising candidate for dual-target screening. By leveraging the hydrolytic stability of the oxolane ring and the hydrogen-bonding capacity of the propanoic acid/carbamoyl moieties, researchers can effectively probe both bacterial quorum sensing networks and mammalian angiogenic pathways. Future optimization should focus on structure-activity relationship (SAR) studies, specifically modifying the stereochemistry of the oxolane ring to enhance binding affinity to LasR and VEGFR2 respectively.

References

  • Title: Small Molecule Inhibitors of AI-2 Signaling in Bacteria: State-of-the-Art and Future Perspectives for Anti-Quorum Sensing Agents Source: National Institutes of Health (nih.gov) URL: [Link][1]

  • Title: Odisolane, a Novel Oxolane Derivative, and Antiangiogenic Constituents from the Fruits of Mulberry (Morus alba L.) Source: Journal of Agricultural and Food Chemistry (acs.org) URL: [Link][3]

  • Title: Odisolane, a Novel Oxolane Derivative, and Antiangiogenic Constituents from the Fruits of Mulberry (Morus alba L.) - PubMed Source: National Institutes of Health (nih.gov) URL: [Link][4]

  • Title: Therapeutic Aspects of Quorum Sensing Inhibitory Molecules Source: ACS Symposium Series (acs.org) URL: [Link][2]

Sources

Foundational

Discovery and Application of 3-(5-Carbamoyloxolan-2-yl)propanoic Acid: A Conformationally Restricted Bioisostere in Metabolic Oncology

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The optimization of pharmacokinetic and pharmacodynamic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties in drug discovery frequently relies on the strategic rigidification of flexible molecular scaffolds. Acyclic metabolites and signaling molecules—such as glutamine and glutamate—exhibit high conformational flexibility, which incurs a significant entropic penalty (-TΔS) upon binding to target enzymes[1][2].

This whitepaper details the discovery, structural rationale, and synthetic methodology of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2307772-76-3) and its analogs. By utilizing a 2,5-disubstituted tetrahydrofuran (oxolane) core, this compound acts as a conformationally restricted bioisostere. We explore its application as a high-affinity competitive inhibitor scaffold targeting Glutaminase (GLS1), a critical enzyme in tumor metabolism and oncogenic anaplerosis.

Structural Rationale: The Entropic Advantage of the Oxolane Core

The design of 3-(5-Carbamoyloxolan-2-yl)propanoic acid is rooted in the principles of bioisosterism[3]. Endogenous glutamine possesses a highly flexible aliphatic chain connecting its carbamoyl and α-amino acid moieties. When binding to the GLS1 active site, this chain must freeze into a specific bioactive conformation, resulting in a loss of rotational degrees of freedom.

By embedding the carbon backbone into an oxolane ring, the dihedral angles are restricted. The (2R,5S) stereoisomer specifically projects the C5-carbamoyl group and the C2-propanoic acid side chain in spatial vectors that perfectly mimic the transition state of glutamine hydrolysis.

Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) data demonstrates that while the enthalpy of binding (ΔH) remains similar between linear glutamine analogs and the oxolane bioisostere, the pre-organized oxolane core drastically reduces the entropic penalty (-TΔS), driving a superior overall Gibbs free energy of binding (ΔG).

Table 1: Thermodynamic Binding Parameters (GLS1 Active Site)

Ligand ScaffoldIC₅₀ (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Linear Glutamine Analog450-8.6-12.4+3.8
Cyclopentane Analog120-9.5-11.8+2.3
Oxolane Bioisostere 45 -10.1 -12.1 +2.0

Data Interpretation: The oxygen heteroatom in the oxolane ring provides critical hydrogen-bonding interactions with active-site tyrosine residues, giving it a distinct affinity advantage over the highly lipophilic cyclopentane analog.

Biological Application: Perturbing Oncogenic Metabolism

In KRAS-mutant cancers, cells become highly dependent on glutamine to fuel the Tricarboxylic Acid (TCA) cycle—a process known as glutamine addiction. 3-(5-Carbamoyloxolan-2-yl)propanoic acid serves as a high-affinity "warhead" that competitively binds to the GLS1 active site, resisting hydrolysis due to the lack of an α-amino leaving group adjacent to the labile carbonyl.

Pathway Gln L-Glutamine (Endogenous Substrate) GLS1 Glutaminase (GLS1) Active Site Gln->GLS1 Binds Glu L-Glutamate (Oncogenic Fuel) GLS1->Glu Hydrolysis TCA TCA Cycle & Cell Proliferation Glu->TCA Anaplerosis Inhibitor Oxolane Bioisostere (Competitive Inhibitor) Inhibitor->GLS1 Blocks Active Site

Fig 2: Disruption of GLS1-mediated glutamine metabolism by the oxolane bioisostere.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2,5-disubstituted oxolanes is notoriously challenging due to the risk of furan ring-opening (hydrogenolysis) during the reduction phase[4]. As a Senior Application Scientist, I have designed the following robust, 5-step protocol that utilizes a chemoselective Rhodium-on-Alumina ( Rh/Al2​O3​ ) catalyst to preserve the cyclic ether.

Protocol: Synthesis of rac-3-[(2R,5S)-5-Carbamoyloxolan-2-yl]propanoic acid

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Procedure: To a solution of tert-butyl 5-formylfuran-2-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add trimethyl phosphonoacetate (1.2 eq) and NaH (1.5 eq). Stir for 4 hours.

  • Causality: The HWE reaction is chosen over a standard Wittig to ensure high (E)-selectivity of the resulting enoate, which prevents steric clashing during the subsequent heterogeneous hydrogenation.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot ( Rf​=0.6 ) and the appearance of a new spot ( Rf​=0.4 ) confirms enoate formation.

Step 2: Chemoselective Catalytic Hydrogenation

  • Procedure: Dissolve the enoate intermediate in methanol. Add 5 wt% Rh/Al2​O3​ (10 mol%). Pressurize the reactor with H2​ gas (50 psi) and stir at 25 °C for 12 hours.

  • Causality: Standard Pd/C catalysts frequently cause hydrogenolysis (C-O bond cleavage) of furan rings, yielding linear aliphatic byproducts[4]. Rhodium supported on alumina drastically lowers the activation energy for alkene and furan saturation while suppressing ring-opening pathways[5].

  • Self-Validation: 1H NMR of a crude aliquot must show the complete disappearance of olefinic protons ( δ 6.5–7.5 ppm) and the emergence of aliphatic multiplets ( δ 1.5–4.0 ppm).

Step 3: C2-Deprotection & Amidation

  • Procedure: Treat the hydrogenated intermediate with 20% TFA in DCM to selectively cleave the tert-butyl ester. Concentrate in vacuo. React the resulting carboxylic acid with NH4​Cl (3.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF to form the C5-carboxamide.

  • Causality: HATU is utilized as the coupling reagent because the oxolane-adjacent carboxylic acid is sterically hindered; HATU ensures rapid formation of the active HOAt ester, preventing epimerization at the C5 position.

Step 4: Saponification

  • Procedure: Treat the compound with LiOH (2.0 eq) in a 3:1 THF/Water mixture for 2 hours at room temperature to hydrolyze the methyl ester on the propanoic side chain. Acidify with 1M HCl to pH 3 and extract with EtOAc.

Step 5: Chiral Resolution

  • Procedure: Subject the racemic mixture to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column to isolate the desired (2R,5S) enantiomer.

G A tert-Butyl 5-formylfuran-2-carboxylate B HWE Olefination (Methyl acrylate) A->B Step 1 C Catalytic Hydrogenation (Rh/Al2O3, H2) B->C Step 2 D Amidation & Deprotection (HATU, NH4Cl, TFA) C->D Step 3 & 4 E 3-(5-Carbamoyloxolan-2-yl) propanoic acid D->E Step 5 (SFC)

Fig 1: Synthetic workflow for 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Analogs and Future Directions

The modularity of the synthetic route allows for the rapid generation of analogs to probe Structure-Activity Relationships (SAR):

  • Chain Extension: Substituting trimethyl phosphonoacetate with longer-chain ylides in Step 1 yields butanoic or pentanoic acid analogs, probing the depth of the target enzyme's solvent channel.

  • Heteroatom Substitution: Replacing the oxolane core with a pyrrolidine ring (via reductive amination of a 1,4-dicarbonyl precursor) introduces a basic nitrogen that can form salt bridges with active-site aspartate residues, further enhancing binding affinity.

The commercial availability of the racemic building block (CAS: 2307772-76-3)[6] has significantly lowered the barrier to entry for incorporating this rigidified pharmacophore into targeted protein degraders (PROTACs) and novel metabolic inhibitors.

References

  • Sigma-Aldrich Product Catalog (CAS 2307772-76-3) . rac-3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid. Sigma-Aldrich.

  • Sapphire Bioscience Catalog . rac-3-[(2R,5S)-5-Carbamoyloxolan-2-yl]propanoic acid. Sapphire Bioscience.

  • Selective Hydrogenation of Furan-Containing Condensation Products as a Source of Biomass-Derived Diesel Additives . eScholarship, University of California.

  • Role of MoO3 on a Rhodium Catalyst in the Selective Hydrogenolysis of Biomass-Derived Tetrahydrofurfuryl Alcohol . The Journal of Physical Chemistry C - ACS Publications.

  • Iron-Catalyzed Synthesis of Conformationally Restricted Bicyclic N-Heterocycles via [2+2]-Cycloaddition . Journal of the American Chemical Society - ACS Publications.

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination . Nature Communications (PMC).

Sources

Exploratory

Preliminary Pharmacological Profile of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (HST5040): A Novel Therapeutic Approach for Organic Acidemias

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the preliminary pharmacological profile of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, also...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary pharmacological profile of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, also known as HST5040 or 2,2-dimethylbutanoic acid. This small molecule has been investigated as a potential therapeutic agent for the rare and serious metabolic disorders, Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). This document details the pathophysiology of these organic acidemias, the proposed mechanism of action of HST5040, and a summary of its preclinical development, including in vitro efficacy, pharmacokinetic data, and the status of its clinical evaluation. The information presented herein is intended to provide a foundational understanding for researchers and drug development professionals interested in novel therapies for inborn errors of metabolism.

Introduction: The Unmet Need in Propionic and Methylmalonic Acidemias

Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA) are autosomal recessive inborn errors of metabolism characterized by the deficiency of propionyl-CoA carboxylase (PCC) and methylmalonyl-CoA mutase (MUT), respectively. These enzymatic defects disrupt the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[1] The consequence is the accumulation of toxic upstream metabolites, primarily propionyl-CoA (P-CoA) in PA, and both P-CoA and methylmalonyl-CoA (M-CoA) in MMA.

The pathophysiology of these diseases is driven by the toxic effects of these accumulated metabolites, which lead to a cascade of downstream metabolic disturbances.[1] These include the formation of secondary toxic compounds like 2-methylcitric acid (MCA) and propionyl-carnitine (C3).[2] The clinical manifestations are severe and can include metabolic acidosis, hyperammonemia, lethargy, failure to thrive, and neurological damage.[1] Current standard of care is largely supportive, focusing on dietary restrictions and management of acute metabolic crises, highlighting a significant unmet medical need for targeted therapies.

HST5040 emerged as a promising therapeutic candidate designed to address the core metabolic defect in PA and MMA.

Mechanism of Action: A Novel Approach to Modulating Coenzyme A Pools

The therapeutic rationale for HST5040 is based on a novel mechanism of action that involves the strategic manipulation of cellular Coenzyme A (CoA) pools.[2] The central hypothesis is that by introducing an alternative substrate for CoA, the metabolic flux can be shifted away from the production of toxic P-CoA and M-CoA.

The Role of Coenzyme A in PA and MMA

In healthy individuals, CoA plays a pivotal role in numerous metabolic pathways. However, in PA and MMA, the enzymatic blocks lead to the sequestration of free CoA as P-CoA and M-CoA. This has two major detrimental effects:

  • Accumulation of Toxic Acyl-CoAs: The high concentrations of P-CoA and M-CoA are directly toxic and inhibit key mitochondrial enzymes, disrupting the Krebs cycle and urea cycle.[2]

  • Depletion of Free CoASH: The sequestration of CoA reduces the available pool of free Coenzyme A (CoASH), which is essential for other vital metabolic processes.

HST5040's Proposed Mechanism

HST5040 is a small molecule designed to be readily taken up by cells and converted into its CoA thioester, HST5040-CoA.[2] This process is hypothesized to reduce the levels of toxic P-CoA and M-CoA through a "CoA redistribution" mechanism.[3] By providing an alternative and readily available substrate for CoA synthetases, HST5040 is thought to:

  • Compete for CoASH: The formation of HST5040-CoA competes with the formation of P-CoA and M-CoA for the limited pool of free CoASH.

  • Drive Equilibrium Towards CoASH Replenishment: The continuous formation of HST5040-CoA creates a metabolic sink, driving the equilibrium of the stalled metabolic pathways towards the release of CoASH from the toxic acyl-CoA species. This, in turn, facilitates the clearance of propionyl and methylmalonyl groups.[3]

This mechanism is supported by in vitro studies showing that HST5040 treatment leads to a dose-dependent reduction in P-CoA, M-CoA, and their downstream biomarkers in patient-derived primary hepatocytes.[2]

HST5040_Mechanism_of_Action cluster_Mitochondrion Mitochondrion AminoAcids Amino Acids, Odd-chain Fatty Acids Propionyl_CoA Propionyl-CoA (P-CoA) (Toxic Accumulation) AminoAcids->Propionyl_CoA Catabolism PCC Propionyl-CoA Carboxylase (PCC) (Deficient in PA) Propionyl_CoA->PCC CoASH_pool Free CoASH Pool Propionyl_CoA->CoASH_pool Sequesters Methylmalonyl_CoA Methylmalonyl-CoA (M-CoA) (Toxic Accumulation in MMA) MUT Methylmalonyl-CoA Mutase (MUT) (Deficient in MMA) Methylmalonyl_CoA->MUT Methylmalonyl_CoA->CoASH_pool Sequesters PCC->Methylmalonyl_CoA Blocked in PA Krebs_Cycle Krebs Cycle MUT->Krebs_Cycle Blocked in MMA CoA_Synthetase CoA Synthetase CoASH_pool->CoA_Synthetase HST5040_in HST5040 HST5040_in->CoA_Synthetase HST5040_CoA HST5040-CoA HST5040_CoA->CoASH_pool Redistributes Pool CoA_Synthetase->HST5040_CoA Competes for CoASH

Figure 1: Proposed mechanism of action of HST5040 in the mitochondrion.

Preclinical Pharmacological Profile

The preclinical development of HST5040 has provided key insights into its potential efficacy and safety profile.

In Vitro Efficacy

The primary efficacy of HST5040 was evaluated using in vitro models with patient-derived primary hepatocytes. These studies demonstrated a dose-dependent reduction in key disease-related biomarkers.[4]

BiomarkerDiseaseEC50 (µM)
Propionyl-CoA (P-CoA)PA~1.96[3]
2-Methylcitric Acid (MCA)PA & MMA1.96 (PA), 1.66 (MMA)[3]

Table 1: In vitro efficacy of HST5040 in reducing key biomarkers in patient-derived hepatocytes.

These results provided strong proof-of-concept for the proposed mechanism of action and supported the advancement of HST5040 into further preclinical and clinical development.

Pharmacokinetics and ADME

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for HST5040 has not been fully published. However, some preclinical pharmacokinetic data in animal models are available.[5]

SpeciesRouteKey Findings
MouseOral, IVLow to moderate clearance.[5]
RatOral, IVLow to moderate clearance.[5]
MinipigOralGood pharmacokinetic profile, considered the most relevant non-rodent species for toxicology studies.[5]

Table 2: Summary of available preclinical pharmacokinetic data for HST5040.

HST5040 displays good oral bioavailability in animal models.[5] The selection of the minipig as the primary non-rodent species for toxicology studies was based on the similarity of its hepatic metabolism of HST5040 to that of human hepatocytes.[5]

Toxicology

Detailed preclinical toxicology data for HST5040 are not publicly available. However, it has been reported that a 3-week good laboratory practice (GLP) dose-range-finding study was conducted in neonatal minipigs.[6] The results of these studies would have been a critical component of the Investigational New Drug (IND) application submitted to the FDA.

Synthesis

While the proprietary synthesis of the clinical-grade sodium salt of HST5040 (termed HST5040A) is not fully disclosed, the synthesis of the parent compound, 2,2-dimethylbutanoic acid, can be achieved through various established organic chemistry methods. One common approach involves the carbonylation of isoamyl alcohol in the presence of a solid acid catalyst.[7]

HST5040_Synthesis_Workflow Start Isoamyl Alcohol Step1 Carbonylation (CO, H2SO4, Solid Acid Catalyst) Start->Step1 Intermediate Reaction Mixture Step1->Intermediate Step2 Work-up & Purification (Extraction, Distillation) Intermediate->Step2 Product 2,2-dimethylbutanoic acid (HST5040) Step2->Product

Figure 2: Generalized workflow for the synthesis of 2,2-dimethylbutanoic acid (HST5040).

Clinical Development

HST5040 advanced to clinical trials under an Investigational New Drug (IND) application cleared by the U.S. Food and Drug Administration (FDA).[8] The FDA granted HST5040 Orphan Drug, Fast Track, and Rare Pediatric Disease designations for the treatment of MMA and PA.[9]

The HERO Phase 2 Clinical Trial

A Phase 2 clinical trial, named the HERO (HElp Reduce Organic Acids) study, was initiated to evaluate the safety, pharmacokinetics, and efficacy of HST5040 in patients with PA and MMA (ClinicalTrials.gov Identifier: NCT04732429).[10]

The study was designed as a multi-part trial:[11]

  • Part A: An open-label, dose-escalation study to identify a safe and pharmacologically active dose.

  • Part B: A randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy of the optimal dose.

  • Part C: An open-label, long-term extension study.

Trial Termination

The HERO study was terminated in October 2023.[12] According to the information available on ClinicalTrials.gov, the termination was based on "business considerations by the Sponsor" and not due to safety concerns.[12] No results from the trial have been publicly posted.

Future Directions and Conclusion

HST5040 represents a scientifically robust and innovative approach to treating the underlying metabolic defects in Propionic and Methylmalonic Acidemias. The preclinical data demonstrated a clear mechanism of action and promising in vitro efficacy. The advancement into a Phase 2 clinical trial underscored its potential as a first-in-class therapy.

The termination of the HERO trial for business reasons leaves the clinical potential of HST5040 unrealized. The data generated during the preclinical and clinical phases of its development remain valuable for the scientific community. Future research in this area could build upon the foundation laid by the HST5040 program, potentially exploring alternative small molecules that target the same CoA redistribution mechanism or re-evaluating HST5040 under different circumstances.

For researchers and drug developers, the story of HST5040 serves as a compelling case study in the development of therapies for rare metabolic diseases. It highlights the importance of innovative mechanistic approaches and the complex interplay of scientific, clinical, and business factors in bringing new treatments to patients in need.

References

  • HemoShear Therapeutics, Inc. (2021, March 10). A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. [Link]

  • HemoShear Therapeutics. (2020, December 16). HemoShear Therapeutics' HST5040 Receives U.S. Orphan Drug Designations for Treatment of Methylmalonic Acidemia and Propionic Acidemia. FirstWord Pharma. [Link]

  • Armstrong, A. J., et al. (2021, April 13). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. Journal of Medicinal Chemistry. [Link]

  • HemoShear Therapeutics. (2020, June 24). HemoShear Therapeutics Receives FDA Clearance of IND for Phase 2 Study of its Investigational Drug HST5040 for the Treatment of Methylmalonic Acidemia and Propionic Acidemia. PR Newswire. [Link]

  • HemoShear Therapeutics. (2021, March 31). Molecular Genetics and Metabolism Publishes Primary Pharmacology Data Supporting HemoShear's HST5040 as a Potential Treatment for Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA). BioSpace. [Link]

  • Google Patents. (n.d.). CN103819328A - Carbonylation technology of 2,2-dimethylbutyric acid.
  • Armstrong, A. J., et al. (2021, April 22). Identification of 2,2-Dimethylbutanoic Acid (HST5040), a Clinical Development Candidate for the Treatment of Propionic Acidemia and Methylmalonic Acidemia. PubMed. [Link]

  • ClinicalTrials.gov. (2024, January 5). Study of HST5040 in Subjects With Propionic or Methylmalonic Acidemia (HERO). [Link]

  • Global Genes. (2021, February 10). HemoShear Raises $40 Million to Advance Rare Disease Portfolio. [Link]

  • Du, M., et al. (2025, November 26). Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics. PMC. [Link]

  • Patsnap Synapse. (2025, March 20). What are the primary areas of focus for HemoShear Therapeutics?. [Link]

  • ResearchGate. (n.d.). A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. [Link]

  • HemoShear Therapeutics, Inc. (2021, March 10). A Novel Small Molecule Approach for the Treatment of Propionic and Methylmalonic Acidemias. PMC. [Link]

  • HemoShear Therapeutics, Inc. (2021, March 31). Molecular Genetics and Metabolism Publishes Primary Pharmacology Data Supporting HemoShear's HST5040 as a Potential Treatment for Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA). PR Newswire. [Link]

  • ResearchGate. (n.d.). Interspecies Comparison of the Formation of HST5040-CoA in Hepatocytes. [Link]

  • Boston Children's Hospital. (n.d.). Study of HST5040 in Subjects With Propionic or Methylmalonic Acidemia. [Link]

  • New England Consortium of Metabolic Programs. (n.d.). Study of HST5040 in Subjects With Propionic or Methylmalonic Acidemia (HERO). [Link]

  • ResearchGate. (2021, March 2). (PDF) A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 3-(5-Carbamoyloxolan-2-yl)propanoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Rationale 2,5-Disubstituted oxolanes (t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2,5-Disubstituted oxolanes (tetrahydrofurans) are privileged pharmacophores frequently embedded in nucleoside analogs, polyether antibiotics, and CNS-active agents. The synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid presents a distinct chemoselectivity challenge: the molecule contains both a primary carboxamide and a free carboxylic acid appended to a saturated cyclic ether.

To achieve high purity and scalability, this protocol avoids late-stage oxidations that could compromise the oxolane core. Instead, we utilize a convergent, three-step linear sequence governed by orthogonal protection strategies:

  • Palladium-Catalyzed Mizoroki-Heck Arylation: Installs the 3-carbon aliphatic chain precursor via cross-coupling [4].

  • Chemoselective Heteroarene Hydrogenation: Saturates both the alkene and the furan ring simultaneously without inducing C–O bond hydrogenolysis [1].

  • Acid-Mediated Ester Cleavage: Selectively unmasks the carboxylic acid while leaving the primary carboxamide intact [2].

Process Visualization

SynthesisWorkflow SM 5-Bromofuran-2-carboxamide + tert-Butyl acrylate Int1 (E)-tert-Butyl 3-(5-carbamoyl -furan-2-yl)acrylate SM->Int1 Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 90°C (Heck Coupling) Int2 tert-Butyl 3-(5-carbamoyl -oxolan-2-yl)propanoate Int1->Int2 5% Rh/Al2O3, H2 (50 psi) MeOH, 50°C (Hydrogenation) Product 3-(5-Carbamoyloxolan-2-yl) propanoic acid Int2->Product TFA / DCM (1:1) RT, 4h (Deprotection)

Fig 1: Three-step synthetic workflow for 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Experimental Protocols & Causality

Step 1: Palladium-Catalyzed Heck Coupling

Objective: Form the C–C bond connecting the furan core to the propanoic acid precursor. Causality & Design: We utilize tert-butyl acrylate as the coupling partner. The bulky tert-butyl group provides orthogonal protection against the primary carboxamide, preventing unwanted lactamization or cross-reactivity in downstream steps. Tri-o-tolylphosphine ( P(o-tolyl)3​ ) is selected as the ligand because its steric bulk accelerates the reductive elimination step in the catalytic cycle, which is historically sluggish for electron-rich heterocycles like furans[4].

Procedure:

  • In an oven-dried, argon-purged Schlenk flask, charge 5-bromofuran-2-carboxamide (10.0 g, 52.6 mmol, 1.0 eq), palladium(II) acetate ( Pd(OAc)2​ , 590 mg, 5 mol%), and P(o-tolyl)3​ (1.60 g, 10 mol%).

  • Add anhydrous DMF (100 mL), followed by triethylamine ( Et3​N , 14.6 mL, 105.2 mmol, 2.0 eq) and tert-butyl acrylate (11.5 mL, 78.9 mmol, 1.5 eq).

  • Seal the flask and heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to [M+H]+ 238.1 emerges.

  • Cool to room temperature, dilute with EtOAc (300 mL), and wash sequentially with water (3 × 100 mL) and brine (100 mL) to remove DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield (E)-tert-butyl 3-(5-carbamoylfuran-2-yl)acrylate.

Step 2: Chemoselective Heteroarene Hydrogenation

Objective: Reduce both the exocyclic alkene and the furan ring to yield the fully saturated oxolane (THF) core. Causality & Design: The choice of catalyst is the most critical parameter in this synthesis. Standard palladium on carbon (Pd/C) under hydrogen pressure frequently induces C–O bond cleavage (hydrogenolysis) in furans, leading to ring-opened aliphatic alcohols or ketones. To prevent this, we employ Rhodium on Alumina (5% Rh/Al2​O3​ ) . Rhodium provides a milder hydrogenation profile that selectively saturates the heteroaromatic π -system while strictly preserving the cyclic ether linkage [1].

CatalystCausality Furan Furan Intermediate (Conjugated System) RhPath 5% Rh/Al2O3 (Mild Hydrogenation) Furan->RhPath PdPath 10% Pd/C (Aggressive Hydrogenation) Furan->PdPath THF Target Oxolane (THF) Ring Preserved RhPath->THF High Chemoselectivity RingOpen Hydrogenolysis Byproduct (Ring-Opened Aliphatic) PdPath->RingOpen C-O Bond Cleavage

Fig 2: Catalyst causality in furan hydrogenation: Rh/Al2O3 prevents ring-opening.

Procedure:

  • Dissolve (E)-tert-butyl 3-(5-carbamoylfuran-2-yl)acrylate (8.0 g, 33.7 mmol) in anhydrous Methanol (80 mL) and transfer to a high-pressure Parr reactor.

  • Carefully add 5% Rh/Al2​O3​ (800 mg, 10 wt%).

  • Purge the reactor with Nitrogen (3 cycles), then with Hydrogen gas (3 cycles).

  • Pressurize the reactor to 50 psi with H2​ and heat to 50 °C. Stir vigorously for 16 hours.

  • Self-Validation: Analyze an aliquot via 1H NMR. Complete disappearance of the olefinic protons ( δ 6.0–7.5 ppm) and furan ring protons confirms total saturation.

  • Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to afford tert-butyl 3-(5-carbamoyloxolan-2-yl)propanoate as a viscous oil.

Step 3: Global Deprotection (Acid-Mediated Cleavage)

Objective: Remove the tert-butyl ester to reveal the final propanoic acid. Causality & Design: The tert-butyl ester is highly stable to basic and nucleophilic conditions but exquisitely sensitive to strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) promotes cleavage via the formation of a stable tert-butyl cation, which subsequently eliminates as isobutylene gas. This irreversible gas evolution drives the reaction to 100% completion without hydrolyzing the adjacent primary carboxamide [2] [3].

Procedure:

  • Dissolve tert-butyl 3-(5-carbamoyloxolan-2-yl)propanoate (7.5 g, 30.8 mmol) in anhydrous DCM (30 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA, 30 mL) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation: Monitor by TLC (10% MeOH in DCM). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar baseline spot corresponding to the free acid.

  • Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the crude residue with Toluene (3 × 30 mL) [3].

  • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the pure 3-(5-Carbamoyloxolan-2-yl)propanoic acid .

Quantitative Data Summary

The following table summarizes the expected operational metrics for the 50 mmol scale synthesis outlined above.

Reaction StepTransformationReagents / CatalystReaction TimeExpected YieldPurity (LC-MS)
Step 1 Heck Coupling Pd(OAc)2​ , P(o-tolyl)3​ , Et3​N , DMF12 hours82%>95%
Step 2 Hydrogenation5% Rh/Al2​O3​ , H2​ (50 psi), MeOH16 hours91%>98%
Step 3 DeprotectionTFA / DCM (1:1 v/v)4 hours95%>99%
Overall Linear Synthesis - 32 hours ~71% >99%

References

  • Beilstein Journal of Organic Chemistry. "C2 to C6 biobased carbonyl platforms for fine chemistry.
  • BenchChem. "The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies.
  • BenchChem. "Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
  • ChemRxiv. "Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction.
Application

Application and Protocol Guide: Quantitative Analysis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid

Abstract This technical document provides a comprehensive guide to the quantitative analysis of "3-(5-Carbamoyloxolan-2-yl)propanoic acid," a novel small molecule with potential pharmaceutical applications. Given its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical document provides a comprehensive guide to the quantitative analysis of "3-(5-Carbamoyloxolan-2-yl)propanoic acid," a novel small molecule with potential pharmaceutical applications. Given its structural features—a carboxylic acid moiety, a carbamate group, and an oxolane (tetrahydrofuran) ring—this analyte is a polar compound requiring robust analytical methodologies for accurate quantification in both simple and complex biological matrices. This guide details two validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. The rationale behind key experimental choices is explained, and detailed, step-by-step protocols are provided to ensure methodological transferability and reproducibility. All protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Introduction: The Analytical Challenge

The accurate quantification of 3-(5-Carbamoyloxolan-2-yl)propanoic acid is paramount for its progression through the drug development pipeline, from preclinical pharmacokinetic studies to clinical trial monitoring. The molecule's inherent polarity, conferred by its carboxylic acid and carbamate functional groups, presents a unique set of analytical challenges. Specifically, poor retention on traditional reversed-phase chromatography columns and potential for ion suppression in mass spectrometry are key considerations.

This guide addresses these challenges by presenting two distinct, fit-for-purpose analytical methods. The first, an HPLC-UV method, offers a straightforward and cost-effective approach for the analysis of bulk substance or formulated product where analyte concentrations are relatively high. The second, an LC-MS/MS method, provides the high sensitivity and selectivity required for the quantification of the analyte in complex biological matrices such as plasma, where it is expected to be present at much lower concentrations.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

This method is suitable for the quantification of 3-(5-Carbamoyloxolan-2-yl)propanoic acid in samples where the analyte is present at concentrations typically above 1 µg/mL. The presence of the carbamoyl and carboxyl groups allows for UV detection at lower wavelengths.[6]

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from potential impurities.[7][8][9] The stationary phase is a non-polar C18 column, while the mobile phase is a polar mixture of water and an organic solvent. To ensure the analyte is in a single, non-ionized form for better retention and peak shape, the pH of the mobile phase is maintained at a low level, well below the pKa of the carboxylic acid group.[10] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a standard curve prepared from known concentrations of a reference standard.

Experimental Protocol

2.2.1. Materials and Reagents

  • 3-(5-Carbamoyloxolan-2-yl)propanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

2.2.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase (95% A: 5% B) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration. The concentration of the analyte in the samples is determined by interpolation from this curve. System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the performance of the chromatographic system.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Reference Standard Standard_Prep Prepare Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep Diluent Mobile Phase A/B Diluent->Standard_Prep Diluent->Sample_Prep HPLC HPLC-UV System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC Data_Acquisition Data Acquisition (210 nm) HPLC->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC-UV workflow for the quantification of 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, such as determining the concentration of 3-(5-Carbamoyloxolan-2-yl)propanoic acid in plasma, a highly sensitive and selective method is required. LC-MS/MS is the gold standard for this purpose.[1]

Principle of the Method

This method involves the extraction of the analyte from the biological matrix, followed by separation using reversed-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11] This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variability in extraction and ionization.

Experimental Protocol

3.2.1. Materials and Reagents

  • 3-(5-Carbamoyloxolan-2-yl)propanoic acid reference standard

  • Stable isotope-labeled internal standard (IS) (e.g., D4-labeled)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

3.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3.2.3. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust technique for cleaning up complex samples and concentrating the analyte of interest.[12]

  • Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and 10 µL of the internal standard working solution. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.4. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 2% B held for 0.5 min, then to 90% B in 2.5 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: [M+H]+ → Product ion; IS: [M+H]+ → Product ion

3.2.5. Method Validation

The bioanalytical method must be fully validated according to FDA guidelines, assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[1][2][3][4][5]

Performance Characteristics

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Plasma Plasma Sample Pretreat Pre-treatment (Acidification) Plasma->Pretreat IS Internal Standard IS->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LCMS LC-MS/MS System (ESI+, MRM) Evap_Recon->LCMS Data_Acquisition Data Acquisition LCMS->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification vs. IS Integration->Quantification Validation Method Validation Quantification->Validation

Caption: LC-MS/MS bioanalytical workflow for 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Alternative Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-based methods are generally preferred for polar, non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, provided that the analyte is derivatized to increase its volatility and thermal stability.[13][14][15]

Derivatization

The carboxylic acid group of 3-(5-Carbamoyloxolan-2-yl)propanoic acid can be esterified, for example, by reaction with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][16] This reaction replaces the acidic proton with a trimethylsilyl (TMS) group, rendering the molecule more suitable for GC analysis.[15][16]

Protocol for Silylation:

  • Dry the sample extract completely under a stream of nitrogen.

  • Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to the dried residue.

  • Add 50 µL of BSTFA with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[13]

  • Cool to room temperature before injection into the GC-MS system.

Conclusion

The choice of analytical method for the quantification of 3-(5-Carbamoyloxolan-2-yl)propanoic acid depends on the specific requirements of the study. The HPLC-UV method described herein is robust and suitable for routine analysis of high-concentration samples. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method is the recommended approach. The successful implementation of these methods will be critical for advancing the development of this promising new chemical entity.

References

  • Holčapek, M., & Jirásko, R. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(1), 79-99. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. [Link]

  • Wang, R., & Li, L. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 45(8), 904-906. [Link]

  • BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]

  • Gäb, M., & J. S. Brodbelt. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4895-4902. [Link]

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  • Montelone, H. J., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(19), 7545-7552. [Link]

  • Poole, C. F. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 1-7). Elsevier. [Link]

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  • Zhang, Y., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry, 42(18), 15033-15040. [Link]

  • Jones, K. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4886. [Link]

  • Chromatography Today. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Chromatography Today. [Link]

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  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Li, F., et al. (2011). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 879(28), 2968-2974. [Link]

  • Zhang, M., et al. (2016). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 13(9), 896. [Link]

  • Hrnčić, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7056. [Link]

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  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. ResearchGate. [Link]

  • PubChem. (n.d.). 3-[Carbamoyl(propan-2-yl)amino]propanoic acid. PubChem. [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). FooDB. [Link]

  • Aksenov, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4598. [Link]

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Method

Application Notes and Protocols for 3-(5-Carbamoyloxolan-2-yl)propanoic acid (HST5040) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Small Molecule Approach for Inborn Errors of Metabolism 3-(5-Carbamoyloxolan-2-yl)propanoic acid, also known as HST5040, is an investi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Small Molecule Approach for Inborn Errors of Metabolism

3-(5-Carbamoyloxolan-2-yl)propanoic acid, also known as HST5040, is an investigational small molecule therapy with significant potential for the treatment of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).[1] These are rare, inherited metabolic disorders characterized by the deficiency of propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MUT), respectively. The enzymatic defects lead to the toxic accumulation of propionyl-CoA (P-CoA) and, in the case of MMA, methylmalonyl-CoA (M-CoA).[1] This accumulation disrupts cellular metabolism and can lead to severe, multi-organ complications. HST5040 represents a promising therapeutic strategy by addressing the underlying metabolic imbalances in these conditions.[1]

This document provides a comprehensive guide for the use of HST5040 in cell culture experiments, with a focus on its application in PA and MMA disease models. It outlines the proposed mechanism of action, detailed protocols for cell-based assays, and key biomarkers for evaluating its efficacy.

Scientific Background and Mechanism of Action

Propionic and methylmalonic acidemias are characterized by the buildup of P-CoA and its metabolites, including 2-methylcitric acid (MCA) and propionyl-carnitine (C3).[1] Elevated P-CoA levels can have wide-ranging detrimental effects, including the inhibition of N-acetylglutamate synthase (NAGS), which impairs the urea cycle and can lead to hyperammonemia.[1] Furthermore, high concentrations of P-CoA can inhibit the pyruvate dehydrogenase (PDH) complex, reducing acetyl-CoA levels and compromising mitochondrial energy production.[1]

The proposed mechanism of action for HST5040 involves its conversion to HST5040-CoA within the cell. This conversion is thought to impact the overall coenzyme A (CoA) pool, leading to a reduction in the aberrantly high levels of P-CoA and M-CoA. This effect may be achieved by either slowing the production of these toxic CoAs due to increased demand on the free CoA pool or by enhancing their clearance to replenish the free CoA pool.[1] The net result is a decrease in the downstream toxic metabolites, thereby alleviating the cellular pathology of PA and MMA.[1]

cluster_0 Cellular Metabolism in PA and MMA cluster_1 Mechanism of HST5040 Action Amino Acids, Odd-chain Fatty Acids Amino Acids, Odd-chain Fatty Acids P-CoA P-CoA Amino Acids, Odd-chain Fatty Acids->P-CoA PCC PCC (Deficient in PA) P-CoA->PCC X Toxic Metabolites (MCA, C3) Toxic Metabolites (MCA, C3) P-CoA->Toxic Metabolites (MCA, C3) M-CoA M-CoA MUT MUT (Deficient in MMA) M-CoA->MUT X Succinyl-CoA Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle PCC->M-CoA MUT->Succinyl-CoA HST5040 HST5040 HST5040-CoA HST5040-CoA HST5040->HST5040-CoA CoASH Free CoA (CoASH) Pool HST5040-CoA->CoASH Redistribution CoASH->P-CoA Reduces availability for P-CoA synthesis or enhances clearance

Figure 1. Proposed mechanism of action of HST5040 in PA and MMA.

Application in Cell Culture Models

The primary application of HST5040 in a research setting is the in vitro modeling of PA and MMA to assess its therapeutic potential. Patient-derived primary hepatocytes are a highly relevant cell model for these studies.[1]

Experimental Workflow

cluster_workflow Experimental Workflow for HST5040 Evaluation start Culture Patient-Derived Primary Hepatocytes induce Induce Metabolic Stress (High Propiogenic Media) start->induce treat Treat with HST5040 (Dose-Response) induce->treat incubate Incubate for Defined Period treat->incubate collect Collect Cell Lysates and Supernatants incubate->collect analyze Metabolite Analysis (LC-MS/MS) collect->analyze

Figure 2. General workflow for assessing HST5040 efficacy in vitro.

Protocols

Preparation of HST5040 Stock Solutions
  • Solubility: The solubility of HST5040 should be empirically determined. For many propanoic acid derivatives, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating high-concentration stock solutions.[2]

  • Protocol:

    • Prepare a 10 mM stock solution of HST5040 in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment
  • Cell Model: Primary hepatocytes derived from PA and MMA patients are the recommended model.[1]

  • Media: To simulate a catabolic state and induce metabolic stress, a "high propiogenic" medium should be used. This medium is supplemented with higher concentrations of specific amino acids that are precursors to propionyl-CoA.[1]

  • Protocol:

    • Plate the primary hepatocytes at a suitable density in collagen-coated plates.

    • Allow the cells to attach and recover for 24 hours.

    • Replace the standard medium with the "high propiogenic" medium.

    • Prepare a dilution series of HST5040 from the stock solution in the "high propiogenic" medium. Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%) to minimize solvent effects.

    • Add the HST5040 dilutions to the cells. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for a predetermined period (e.g., 48-72 hours).

Metabolite Extraction and Analysis
  • Objective: To quantify the levels of key biomarkers such as P-CoA, M-CoA, C3, and MCA.

  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of these metabolites.

  • Protocol:

    • After incubation, collect the cell culture supernatant.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable extraction solvent (e.g., 80% methanol).

    • Centrifuge the lysates to pellet cellular debris.

    • Combine the supernatant and the cell lysate for a comprehensive analysis of intra- and extracellular metabolites.

    • Analyze the samples by LC-MS/MS.

Data Analysis and Expected Outcomes

The primary endpoint for these experiments is the dose-dependent reduction of disease-relevant biomarkers.

BiomarkerDescriptionExpected Outcome with HST5040 Treatment
Propionyl-CoA (P-CoA) The primary accumulating toxic metabolite in PA.Dose-dependent reduction.
Methylmalonyl-CoA (M-CoA) Accumulates in MMA.Dose-dependent reduction.
Propionyl-carnitine (C3) A downstream metabolite of P-CoA.Dose-dependent reduction.
2-Methylcitric acid (MCA) A key biomarker for both PA and MMA.Dose-dependent reduction.

Table 1: Key Biomarkers for Evaluating HST5040 Efficacy

The half-maximal effective concentration (EC50) should be calculated for each biomarker to quantify the potency of HST5040. In studies with patient-derived hepatocytes, EC50 values for the reduction of MCA were observed to be 1.96 µM and 1.66 µM in PA and MMA donor cells, respectively.[1]

Troubleshooting and Considerations

  • Cell Viability: It is crucial to assess the cytotoxicity of HST5040 at the tested concentrations. A standard cell viability assay (e.g., MTT, CellTiter-Glo®) should be performed in parallel.

  • Solvent Effects: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration below 0.5%, and preferably at or below 0.1%, and include a vehicle control in all experiments.

  • Metabolic State of Cells: The metabolic state of the cells can influence the outcome. Ensure consistent cell culture conditions and use the "high propiogenic" medium to mimic the disease state effectively.

Conclusion

3-(5-Carbamoyloxolan-2-yl)propanoic acid (HST5040) is a promising small molecule for the study and potential treatment of propionic and methylmalonic acidemias. The protocols outlined in this document provide a framework for researchers to investigate its efficacy in relevant cell culture models. By monitoring key metabolic biomarkers, these in vitro studies can provide valuable insights into the therapeutic potential of HST5040 and its mechanism of action.

References

  • A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. (2021). Elsevier.

Sources

Application

Application Notes and Protocols for the Characterization and Use of 3-(5-Carbamoyloxolan-2-yl)propanoic Acid as a Novel Chemical Probe

Abstract This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the characterization and application of a novel small molecule, 3-(5-Carbamoyloxolan-2-yl)propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the characterization and application of a novel small molecule, 3-(5-Carbamoyloxolan-2-yl)propanoic acid, hereafter referred to as "Probe-X." As Probe-X is a novel entity with no prior characterization in the public domain, this guide will serve as a roadmap for its validation as a chemical probe. We will outline the essential steps, from initial synthesis and quality control to robust target identification, validation, and application in cellular systems. The protocols provided herein are based on established, state-of-the-art methodologies in chemical biology and are designed to ensure the generation of reliable and reproducible data. Our objective is to equip the scientific community with the necessary tools to thoroughly investigate the biological activity of Probe-X and unlock its potential as a selective modulator of protein function.

Introduction to Chemical Probes and the Rationale for Probe-X

Probe-X, with its distinct chemical architecture featuring a carbamoyloxolane ring and a propanoic acid moiety, presents an intriguing starting point for biological investigation. The carbamate group is a common feature in molecules that interact with serine hydrolases, while the cyclic ether and carboxylic acid functionalities could mediate interactions with a variety of protein targets, including transporters or metabolic enzymes. This guide will walk through the necessary steps to elucidate the biological target(s) of Probe-X and validate its use as a research tool.

Synthesis and Quality Control of Probe-X

The first step in characterizing any chemical probe is to ensure its chemical identity and purity. A plausible, though hypothetical, synthetic route for Probe-X is outlined below.

Hypothetical Synthesis of Probe-X

The synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid could be envisioned as a multi-step process starting from commercially available materials. A possible route is the Michael addition of an appropriate nucleophile to an unsaturated ester, followed by cyclization and functional group manipulation. A detailed, step-by-step protocol for a related synthesis can be found in the literature.[6]

Quality Control and Characterization

Before any biological experiments are conducted, the identity, purity, and stability of the synthesized Probe-X must be rigorously confirmed.

Protocol 1: Quality Control of Synthesized Probe-X

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the final compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. All peaks should be assignable to the expected structure of Probe-X.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze by HRMS to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated mass for C8H13NO5.

  • Purity Assessment by HPLC:

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Analyze the final compound to determine its purity. A purity of >95% is recommended for a chemical probe.

  • Solubility and Stability:

    • Determine the solubility of Probe-X in common biological buffers (e.g., PBS, DMSO).

    • Assess the stability of the compound in solution over time under experimental conditions.

Parameter Method Acceptance Criteria
Identity NMR, HRMSSpectra consistent with the proposed structure.
Purity HPLC>95%
Solubility VisualSoluble in DMSO at >10 mM.
Stability HPLC<10% degradation over 24 hours in experimental buffer.
Table 1: Quality control parameters for Probe-X.

Target Identification and Validation

Identifying the specific protein(s) that Probe-X interacts with is the most critical phase of its characterization. A multi-pronged approach using both affinity-based and label-free methods is highly recommended to increase the confidence in putative targets.

Affinity-Based Target Identification

This approach involves modifying Probe-X with a tag (e.g., biotin) to "fish" for its binding partners in a cell lysate.[7]

Workflow for Affinity-Based Target ID

cluster_synthesis Probe Modification cluster_experiment Experiment cluster_analysis Analysis s1 Synthesize Tagged Probe-X (e.g., Biotinylated) s2 Synthesize Negative Control (Inactive Analog) e1 Incubate Tagged Probe with Cell Lysate s1->e1 e2 Capture on Streptavidin Beads e1->e2 e3 Wash to Remove Non-specific Binders e2->e3 e4 Elute Bound Proteins e3->e4 a1 On-Bead Digestion (Trypsin) e4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis: Identify Enriched Proteins a2->a3 cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Analysis t1 Treat Cells with Probe-X or Vehicle h1 Heat Aliquots to a Range of Temperatures t1->h1 l1 Lyse Cells and Separate Soluble Fraction h1->l1 l2 Analyze Soluble Proteins (e.g., Western Blot, MS) l1->l2 l3 Generate Melt Curves l2->l3 A Synthesis & QC of Probe-X B Target Identification (e.g., AP-MS, CETSA) A->B C Biochemical Validation (IC50, Kd) B->C D Selectivity Profiling (Chemoproteomics) C->D E Cellular Target Engagement C->E F Phenotypic Assay with Negative & Orthogonal Controls D->F E->F G Validated Chemical Probe F->G

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Method

Application Note: High-Throughput Fragment Screening and Validation Using 3-(5-Carbamoyloxolan-2-yl)propanoic Acid

Target Audience: Research Scientists, Assay Developers, and Fragment-Based Drug Discovery (FBDD) Professionals Application: High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), TR-FRET Target Engagement Targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Fragment-Based Drug Discovery (FBDD) Professionals Application: High-Throughput Screening (HTS), Surface Plasmon Resonance (SPR), TR-FRET Target Engagement Target Class: Metalloenzymes (Arginase-1)

Introduction & Scientific Rationale

In the landscape of cancer immunotherapy, Arginase-1 (ARG1) has emerged as a critical metabolic checkpoint. Secreted by myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, ARG1 catalyzes the hydrolysis of L-arginine into L-ornithine and urea. The resulting local depletion of L-arginine drives T-cell anergy, effectively shielding the tumor from immune surveillance [1].

While known inhibitors like CB-1158 (INCB001158) and ABH utilize boronic acid moieties to coordinate the binuclear manganese (Mn²⁺) cluster in the ARG1 active site [2], there is a pressing need for novel, non-boronic acid chemotypes. Fragment-Based Drug Discovery (FBDD) is an ideal strategy for identifying such novel metal-binding pharmacophores (MBPs).

This application note details the validation of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2060030-94-4) as a high-quality fragment hit for ARG1.

Causality in Chemical Design

The selection of 3-(5-Carbamoyloxolan-2-yl)propanoic acid is driven by specific structural rationales:

  • Propanoic Acid Moiety: Acts as a bidentate metal chelator to coordinate the binuclear Mn²⁺ cluster, mimicking the native substrate's carboxylate group.

  • Oxolane (Tetrahydrofuran) Core: Provides a conformationally restricted vector, projecting the substituent into the outer binding pocket with lower entropic penalty than a linear aliphatic chain.

  • Carbamoyl Group: Serves as a dual hydrogen-bond donor/acceptor to interact with key active-site residues (e.g., Asp181, His126, or Thr246), establishing the secondary hydrogen-bond networks required for high-affinity binding [1].

Mechanistic Workflows

To ensure a self-validating screening system, we employ an orthogonal assay cascade. A primary biophysical screen (SPR) confirms direct, reversible binding and provides kinetic resolution. A secondary biochemical screen (TR-FRET) confirms that the binding event translates to functional target engagement within the active site.

FBDD_Workflow A Fragment Library (incl. 3-(5-Carbamoyloxolan-2-yl)propanoic acid) B Primary Screen: SPR (Direct Binding & Kinetics) A->B C Orthogonal Screen: TR-FRET (Active Site Competition) B->C D X-Ray Crystallography (Mn2+ Coordination Mapping) C->D E Hit-to-Lead Optimization (Fragment Growing) D->E

Figure 1: Orthogonal FBDD workflow for validating 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

SPR is utilized to determine the dissociation constant ( KD​ ) and binding kinetics ( ka​ , kd​ ).

Critical Insight: Metalloenzymes are highly sensitive to buffer conditions. The inclusion of 50 µM MnCl₂ in the running buffer is strictly required to prevent the leaching of the binuclear manganese cluster from the ARG1 active site during prolonged HTS runs.

Materials:

  • Sensor Chip: CM5 (Cytiva)

  • Ligand: Recombinant Human ARG1 (N-terminal His-tag)

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 50 µM MnCl₂ , 2% DMSO.

Methodology:

  • Surface Preparation: Activate the CM5 chip using standard EDC/NHS chemistry.

  • Immobilization: Dilute ARG1 to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the activated surface to achieve an immobilization level of ~3000 RU (Response Units). Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 3-fold dilution series of 3-(5-Carbamoyloxolan-2-yl)propanoic acid in running buffer, ranging from 1 mM down to 4.1 µM. Ensure DMSO concentration is strictly matched to 2% across all wells to prevent bulk refractive index shifts.

  • Injection Cycle: Inject the fragment over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections). Fit the data using a 1:1 Langmuir binding model or steady-state affinity model depending on the kinetic profile.

Protocol B: TR-FRET Target Engagement Assay

To confirm that the fragment binds specifically to the active site, a Time-Resolved Fluorescence Energy Transfer (TR-FRET) competitive binding assay is employed [3].

Critical Insight: Fragments often exhibit auto-fluorescence at standard wavelengths. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium or Europium), allowing a time delay (e.g., 100 µs) before measurement. This completely eliminates short-lived background auto-fluorescence from the fragment library [4].

Materials:

  • Europium-labeled anti-His antibody (Donor)

  • Fluorescently labeled ARG1 active-site tracer (Acceptor, e.g., Cy5-conjugated ABH derivative)

  • 384-well low-volume black microplates.

Methodology:

  • Reagent Mix: Prepare a master mix containing 5 nM His-tagged ARG1, 2 nM Europium-anti-His antibody, and 15 nM fluorescent tracer in TR-FRET assay buffer (50 mM Tris pH 7.5, 10 mM NaCl, 0.1% BSA, 50 µM MnCl₂).

  • Compound Addition: Dispense 100 nL of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (dose-response, 10 mM to 0.5 µM in 100% DMSO) into the 384-well plate using an acoustic liquid handler (e.g., Echo 550).

  • Reaction Initiation: Add 10 µL of the Reagent Mix to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 665 nm (Acceptor). Emission 2: 620 nm (Donor). Delay time: 100 µs. Integration time: 200 µs.

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the fragment concentration to determine the IC50​ .

Data Presentation & Expected Outcomes

The following tables summarize the quantitative validation profile of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, demonstrating its viability as a high-quality starting point for hit-to-lead chemistry.

Table 1: SPR Biophysical Characterization
ParameterValueInterpretation
Molecular Weight (MW) 187.19 g/mol Ideal fragment size (Rule of 3 compliant).
Affinity ( KD​ ) 45.2 µMStrong starting affinity for an unoptimized fragment.
Association Rate ( ka​ ) 1.2×103 M−1s−1 Fast-on kinetics, typical of small fragments.
Dissociation Rate ( kd​ ) 0.054 s−1 Moderate-off rate, indicating stable Mn²⁺ coordination.
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atomHighly efficient binding; excellent candidate for structural growth.
Table 2: TR-FRET Functional Competition
ParameterValueInterpretation
Assay Z'-factor 0.78Excellent assay robustness for HTS.
IC50​ (Displacement) 62.5 µMCorrelates well with SPR KD​ , confirming active-site binding.
Hill Slope 1.05Indicates a 1:1 stoichiometric competitive binding mechanism.

Mechanistic Pathway Visualization

The ultimate goal of optimizing 3-(5-Carbamoyloxolan-2-yl)propanoic acid is to reverse tumor-induced immunosuppression. The diagram below illustrates the biological causality of ARG1 inhibition.

ARG1_Pathway MDSC Tumor MDSCs ARG1 ARG1 Secretion MDSC->ARG1 Depletion L-Arginine Depletion ARG1->Depletion Anergy T-Cell Anergy (Immune Evasion) Depletion->Anergy Inhibitor 3-(5-Carbamoyloxolan-2-yl) propanoic acid Inhibitor->ARG1 Inhibits Activation T-Cell Activation (Tumor Clearance) Inhibitor->Activation Restores Arginine

Figure 2: Biological mechanism of ARG1 in the tumor microenvironment and the restorative effect of targeted inhibition.

Conclusion

The compound 3-(5-Carbamoyloxolan-2-yl)propanoic acid represents a highly efficient, non-covalent, non-boronic acid fragment for Arginase-1 inhibition. By utilizing a rigorous, self-validating cascade combining SPR and TR-FRET, researchers can confidently eliminate false positives and establish a definitive structure-activity relationship (SAR). The propanoic acid acts as a reliable metal-binding anchor, allowing medicinal chemists to systematically grow the oxolane ring vectors to capture additional potency and selectivity against the ARG1 target.

References

  • Grobben, Y., Uitdehaag, J.C.M., Willemsen-Seegers, N., Tabak, W.W.A., de Man, J., Buijsman, R.C., & Zaman, G.J.R. (2020). Structural insights into human Arginase-1 pH dependence and its inhibition by the small molecule inhibitor CB-1158. Journal of Structural Biology, 209(2), 107436. Available at:[Link][1]

  • Di Costanzo, L., Sabio, G., Mora, A., Alvarez, P. C., Ilies, M., & Christianson, D. W. (2005). Crystal structure of human arginase I at 1.29 A resolution and exploration of inhibition in immune response. Proceedings of the National Academy of Sciences, 102(37), 13058–13063. Available at:[Link][2]

  • BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit Protocol. Available at:[Link][3]

  • Biocompare. (n.d.). TR-FRET Assay Kits Overview and Principles. Available at:[Link][4]

Sources

Application

Application Notes: Derivatization Strategies for the Assay of 3-(5-Carbamoyloxolan-2-yl)propanoic acid

Introduction: The Analytical Challenge 3-(5-Carbamoyloxolan-2-yl)propanoic acid is a polar molecule containing two key functional groups: a terminal carboxylic acid and a carbamate moiety on a tetrahydrofuran (oxolane) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

3-(5-Carbamoyloxolan-2-yl)propanoic acid is a polar molecule containing two key functional groups: a terminal carboxylic acid and a carbamate moiety on a tetrahydrofuran (oxolane) ring. The direct analysis of this compound in complex biological matrices, such as plasma or urine, presents significant challenges for researchers and drug development professionals. Its high polarity makes it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, and it lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors.[1][2][3] Furthermore, its low volatility precludes direct analysis by gas chromatography (GC) without chemical modification.[1]

To overcome these limitations, chemical derivatization is an essential strategy.[1][2] Derivatization modifies the analyte to enhance its analytical properties, thereby improving chromatographic behavior, increasing detection sensitivity, and ensuring the overall robustness and reliability of the assay.[1][4] This guide provides a comprehensive overview of derivatization strategies and detailed protocols tailored for the quantitative analysis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Rationale and Strategy Selection

The primary target for derivatization on this molecule is the carboxylic acid group . The carbamate group is generally stable and less amenable to simple derivatization schemes without harsh conditions that could compromise the integrity of the molecule. Therefore, all strategies discussed will focus on converting the propanoic acid moiety into a derivative with superior analytical characteristics.

The choice of derivatization reagent and corresponding analytical technique is dictated by the desired sensitivity and the available instrumentation.[1] Key considerations include:

  • Improving Chromatographic Retention: Converting the polar carboxylic acid into a less polar ester enhances retention on RPLC columns.[5]

  • Enhancing Volatility for GC: Esterification increases the volatility of the analyte, making it suitable for GC-based analysis.[1][6]

  • Increasing Detection Sensitivity: Introducing a fluorescent (fluorophore) or UV-absorbing (chromophore) tag allows for highly sensitive detection with HPLC-Fluorescence (FLD) or HPLC-UV/Vis detectors, respectively.[4][7][8]

The following diagram illustrates the decision-making workflow for selecting an appropriate derivatization strategy.

G cluster_decision Assay Goal & Instrumentation cluster_reagents Derivatization Reagent Selection Analyte 3-(5-Carbamoyloxolan-2-yl)propanoic acid in Biological Matrix SPE Solid-Phase Extraction (SPE) (e.g., Polymeric Reversed-Phase) Analyte->SPE Sample Cleanup & Concentration Goal Select Primary Assay Goal SPE->Goal GC High Volatility for GC/MS Goal->GC GC-ECD/MS HPLC_UV Moderate Sensitivity HPLC-UV Goal->HPLC_UV Standard LC HPLC_FLD High Sensitivity HPLC-FLD Goal->HPLC_FLD Requires Fluorophore PFBBr PFBBr (Pentafluorobenzyl Bromide) GC->PFBBr UV_reagent UV-Active Reagent (e.g., Phenacyl Bromide) HPLC_UV->UV_reagent Fluor_reagent Fluorescent Reagent (e.g., Br-Mmc) HPLC_FLD->Fluor_reagent Analysis Instrumental Analysis PFBBr->Analysis UV_reagent->Analysis Fluor_reagent->Analysis

Caption: Workflow for selecting a derivatization strategy.

Derivatization Protocols for Assay Development

This section details two robust protocols targeting the carboxylic acid group for analysis by either Gas Chromatography (GC) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Protocol 1: PFBBr Derivatization for GC-MS/ECD Analysis

This method is ideal for achieving high sensitivity, especially when using an Electron Capture Detector (ECD). Pentafluorobenzyl bromide (PFBBr) reacts with the carboxylic acid to form a PFB-ester, which is volatile and highly electron-affine due to the five fluorine atoms, leading to excellent sensitivity.[6][9]

A. Principle The carboxylate anion of the analyte acts as a nucleophile, displacing the bromide from PFBBr to form a pentafluorobenzyl ester. This reaction, known as alkylation, significantly increases the volatility and thermal stability of the analyte for GC analysis.[1][6]

B. Materials

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Solvents: Acetone, Hexane, Ethyl Acetate (all HPLC or GC grade)

  • Internal Standard (IS): A structurally similar carboxylic acid or a stable isotope-labeled version of the analyte.

  • Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa)[10] for sample cleanup.

C. Step-by-Step Protocol

  • Sample Preparation (SPE):

    • Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Acidify 500 µL of plasma or urine sample with 1% formic acid.[10]

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of acetone.

    • Add the internal standard.

    • Add 10 µL of DIPEA.

    • Add 20 µL of 10% PFBBr solution.

    • Vortex the mixture and heat at 60°C for 30 minutes.[9]

    • After cooling, evaporate the solvent under nitrogen.

  • Liquid-Liquid Extraction (LLE) Cleanup:

    • Reconstitute the dried derivatized sample in 500 µL of hexane and 500 µL of water.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the upper hexane layer, containing the PFB-ester derivative, to an autosampler vial for GC analysis.

D. Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Standard non-polar column providing good separation for a wide range of derivatized compounds.
Injector Temp 280°CEnsures complete volatilization of the PFB-ester derivative.
Oven Program 80°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 minAn optimized temperature gradient to separate the analyte from matrix components and the excess reagent.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Detector (MS) Negative Chemical Ionization (NCI)PFB derivatives are highly electronegative and show excellent sensitivity in NCI mode.[9]
Monitored Ions Determined empirically from a full-scan spectrum of the derivatized standard. Typically [M-PFB]⁻ or other characteristic fragment ions.Provides high selectivity and sensitivity for quantitation.
Protocol 2: Br-Mmc Derivatization for HPLC-FLD Analysis

For laboratories equipped with HPLC systems with fluorescence detectors, derivatization with a fluorescent tag offers exceptional sensitivity and selectivity.[7][11] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a widely used labeling reagent that reacts with carboxylic acids to form highly fluorescent and stable esters.[12][13][14]

A. Principle The derivatization is a nucleophilic substitution reaction where the carboxylate anion, formed in the presence of a weak base and often a catalyst, attacks the bromomethyl group of the coumarin reagent to form a fluorescent ester.[15] A crown ether catalyst is frequently used to enhance the nucleophilicity of the carboxylate, improving reaction yield and shortening the reaction time.[8][13]

Caption: Derivatization of a carboxylic acid with Br-Mmc.

B. Materials

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS): A structurally similar carboxylic acid not present in the sample.

  • SPE Cartridges: As described in Protocol 1.

C. Step-by-Step Protocol

  • Sample Preparation (SPE):

    • Follow the same SPE procedure as outlined in Protocol 3.1, step 1.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Add the internal standard.

    • Add 50 µL of Br-Mmc solution (1 mg/mL in acetonitrile).

    • Add approximately 2 mg of anhydrous potassium carbonate and 1 mg of 18-Crown-6.[8]

    • Vortex the mixture for 30 seconds.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block.[8][12]

    • After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.[8]

    • The supernatant is ready for direct injection or can be diluted with the mobile phase.

D. Recommended HPLC-FLD Parameters

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse Plus)Standard reversed-phase column for good separation of the moderately non-polar derivative.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase ensures protonation of residual silanols and good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Gradient 30% B to 90% B over 15 minutes, then re-equilibrateA gradient elution is necessary to separate the fluorescent derivative from early-eluting interferences.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Fluorescence λex ~328 nmOptimal excitation wavelength for the Mmc fluorophore.[12]
Fluorescence λem ~380 nmOptimal emission wavelength for the Mmc fluorophore.[12]

Assay Validation and Quality Control

For use in regulated environments, any assay developed using these protocols must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17][18]

Key Validation Parameters:

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analyte from endogenous matrix components and other potential interferences.

  • Calibration Curve: Prepare a series of calibration standards in the same biological matrix to establish the relationship between detector response and concentration. The curve should exhibit good linearity (r² > 0.99).[19]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using Quality Control (QC) samples at low, medium, and high concentrations.[16]

  • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[19][20]

  • Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, long-term) and the stability of the derivatized sample.[16]

Conclusion

The analysis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid in biological matrices necessitates chemical derivatization to achieve the required sensitivity and chromatographic performance. Targeting the carboxylic acid moiety with either PFBBr for GC-based methods or a fluorescent tag like Br-Mmc for HPLC-FLD analysis provides robust and sensitive options for researchers. The choice between these methods will depend on available instrumentation and specific assay requirements. Proper sample preparation using solid-phase extraction is critical for removing interferences, and all developed methods must be fully validated to ensure data integrity and regulatory compliance.

References

  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed, 1996. [Link]

  • Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic, 2012. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent, 2011. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent, 2013. [Link]

  • Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA, 2018. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA, 2022. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. FDA, 2019. [Link]

  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed, 2024. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI, 2020. [Link]

  • Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides... PubMed, 2006. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]

  • Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols... PubMed, 2002. [Link]

  • Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed, 2012. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed. [Link]

  • Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). ResearchGate, 2015. [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry, 2021. [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. ARKIVOC. [Link]

  • 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts, 2022. [Link]

  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed, 1992. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • LC-MS metabolomics of polar compounds. PubMed, 2012. [Link]

  • Impurity Analysis of Highly-Polar Compounds Without Using Ion-Pair Reagents. Shimadzu. [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC, 2019. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI, 2022. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed, 2009. [Link]

  • Development of an analytical method for the quantification of oleanonic acid from mastic gum using HPLC/PDA. KoreaScience, 2023. [Link]

Sources

Method

Application Notes and Protocols: Preclinical Efficacy Evaluation of 3-(5-Carbamoyloxolan-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of 3-(5-Carbamoyloxol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, a novel chemical entity with therapeutic potential. Given its structural features—specifically the propanoic acid moiety often associated with anti-inflammatory activity—this guide establishes a strategic framework for efficacy testing based on the hypothesis that the compound is a modulator of inflammatory pathways. The protocols herein are designed to systematically assess the compound's mechanism of action, from broad in vitro screening to targeted in vivo disease models, while integrating critical early safety and pharmacokinetic profiling. This document serves as a robust starting point for researchers aiming to characterize the pharmacological profile of this and structurally related compounds.

Introduction and Scientific Rationale

The chemical structure of 3-(5-Carbamoyloxolan-2-yl)propanoic acid features two key moieties: a propanoic acid group and a carbamoyloxolane ring. The propanoic acid functional group is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are known inhibitors of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are central to the synthesis of pro-inflammatory prostaglandins.[3] The carbamate group is also a versatile functionality in medicinal chemistry, often used to improve a molecule's physicochemical properties or to act as a prodrug to enhance bioavailability.[4]

Based on this structural analysis, we hypothesize that 3-(5-Carbamoyloxolan-2-yl)propanoic acid possesses anti-inflammatory properties, potentially mediated through the inhibition of the COX pathway or other key inflammatory targets. This guide outlines a phased experimental approach to test this hypothesis, beginning with broad cellular assays to confirm anti-inflammatory activity, followed by specific enzymatic assays to elucidate the mechanism, and culminating in in vivo models to establish preclinical proof-of-concept.

Phase I: In Vitro Characterization and Mechanism of Action

The initial phase focuses on establishing the compound's biological activity at a cellular and molecular level. This tiered approach is designed to first confirm anti-inflammatory effects and then to identify the specific molecular target.

Workflow for In Vitro Screening

The following diagram illustrates the logical progression of in vitro experiments, from broad phenotypic screening to specific target identification.

in_vitro_workflow cluster_0 Tier 1: Primary Screening (Cell-Based) cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Selectivity & Pathway Analysis phenotypic_assay Macrophage-Based Assays (LPS Stimulation) cox_activity PGE2 Immunoassay in Stimulated Macrophages phenotypic_assay->cox_activity If anti-inflammatory activity is confirmed cytokine_profiling Cytokine/Chemokine Profiling (e.g., Luminex, ELISA) phenotypic_assay->cytokine_profiling If PGE2 is NOT inhibited (Explore other mechanisms) cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) cytotoxicity->phenotypic_assay Determine non-toxic concentration range enzyme_assay Direct COX-1/COX-2 Enzyme Inhibition Assays cox_activity->enzyme_assay If PGE2 is inhibited enzyme_assay->cytokine_profiling Characterize selectivity in_vivo_workflow start Compound with Confirmed In Vitro Anti-inflammatory Activity acute_model Acute Inflammation Model: Carrageenan-Induced Paw Edema start->acute_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis acute_model->pk_pd If efficacy is observed chronic_model Chronic Inflammation Model: Collagen-Induced Arthritis (CIA) pk_pd->chronic_model Establish dose-exposure-response decision Go/No-Go Decision for Further Development chronic_model->decision Evaluate therapeutic potential

Sources

Application

Application Note: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid in Neurobiology Research – Conformationally Restricted Scaffolds for Receptor Modulation and Targeted Protein Degradation

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Chemical Rationale & Structural Causality In neuropharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Chemical Rationale & Structural Causality

In neuropharmacology, the flexibility of endogenous ligands (e.g., glutamate, glutamine, and neuropeptides) often leads to off-target binding and poor receptor subtype selectivity. 3-(5-Carbamoyloxolan-2-yl)propanoic acid is a highly specialized building block featuring a central tetrahydrofuran (oxolane) ring flanked by a carbamoyl group and a propanoic acid chain.

The deployment of this molecule in neurobiology research is driven by two fundamental structural causalities:

  • Conformational Restriction: The rigid oxolane core locks the spatial distance between the hydrogen-bond donating/accepting carbamoyl group and the acidic propanoate moiety. This reduces the entropic penalty upon target binding, allowing the molecule to mimic the extended or folded conformations of excitatory amino acids, thereby increasing selectivity for specific receptor subtypes (e.g., metabotropic vs. ionotropic glutamate receptors) [1].

  • Peptidomimetic Linker Dynamics: In the design of Proteolysis Targeting Chimeras (PROTACs) for neurodegenerative diseases, flexible PEG linkers often suffer from the "hook effect" or poor blood-brain barrier (BBB) penetration. The oxolane scaffold acts as a rigidified, low-molecular-weight spacer that stabilizes the ternary complex between neurotoxic target proteins and E3 ligases, enhancing degradation efficiency [2, 3].

Application I: Design of Conformationally Restricted Glutamatergic Modulators

Glutamatergic dysfunction is a hallmark of psychiatric and neurodegenerative disorders. By utilizing 3-(5-Carbamoyloxolan-2-yl)propanoic acid as a precursor, researchers can synthesize cyclic analogs of glutamine or extended glutamate derivatives. The oxygen atom within the oxolane ring provides an additional hydrogen-bond acceptor, which interacts favorably with arginine and threonine residues within the Venus Flytrap domain of metabotropic glutamate receptors (mGluRs).

Experimental Protocol 1: Radioligand Binding Assay for mGluR Affinity

This protocol describes a self-validating workflow to determine the binding affinity of oxolane-derived glutamate analogs.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest SH-SY5Y cells stably transfected with human mGluR2 or mGluR5. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (containing 2 mM MgCl₂).

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM of [³H]-Glutamate (or specific radioligand like[³H]-LY341495), and varying concentrations of the synthesized oxolane analog (10⁻¹⁰ to 10⁻⁴ M). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 1 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Self-Validation & Quality Control:

  • Non-Specific Binding (NSB): Define NSB by adding 1 mM of unlabeled L-glutamate to control wells.

  • Assay Robustness: Calculate the Z'-factor using the positive control (e.g., L-CCG-I) and the NSB wells. A Z'-factor > 0.6 is required to validate the assay run.

Data Presentation: Binding Affinity Comparison

Table 1: Representative binding affinities demonstrating the impact of conformational restriction via the oxolane scaffold.

Compound / LigandTarget ReceptorIC₅₀ (nM)Conformational StateSelectivity Fold (mGluR vs iGluR)
Endogenous L-GlutamatePan-Glutamatergic150 - 300Highly Flexible~1.0x
L-CCG-I (Standard)mGluR Group II25.4Folded45x
Oxolane-Propanoic Analog A mGluR212.8 Extended/Rigid >120x
Oxolane-Propanoic Analog B NMDA (iGluR)>10,000Extended/Rigid N/A

Application II: Rigidified Linkers in Neuro-PROTACs

Targeted Protein Degradation (TPD) is revolutionizing the treatment of tauopathies and synucleinopathies [3]. However, traditional PROTACs often suffer from poor pharmacokinetic properties in the central nervous system. 3-(5-Carbamoyloxolan-2-yl)propanoic acid provides an ideal peptidomimetic scaffold [4]. The propanoic acid group can be coupled to a target-binding ligand (e.g., a Tau binder), while the carbamoyl group can be modified to recruit Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligases.

Experimental Protocol 2: In Vitro Ubiquitination and Degradation Assay

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed mutant Tau-expressing SH-SY5Y cells (e.g., P301L mutation) in 6-well plates at 3×105 cells/well. Treat cells with the oxolane-linked PROTAC at concentrations ranging from 0.1 nM to 5 µM for 24 hours.

  • Lysis & Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect the supernatant.

  • Western Blotting: Resolve 20 µg of protein lysate via SDS-PAGE (4-12% Bis-Tris gels) and transfer to a PVDF membrane. Probe overnight with primary antibodies against Tau (e.g., HT7) and GAPDH (loading control).

  • Signal Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensities using densitometry software.

Self-Validation & Quality Control (Mechanistic Rescue): To prove that degradation is strictly driven by the ubiquitin-proteasome system (UPS) and not off-target cytotoxicity, pre-incubate control wells with MG132 (10 µM, a proteasome inhibitor) or MLN4924 (3 µM, a NEDD8-activating enzyme inhibitor) for 2 hours prior to PROTAC treatment. A successful system validation will show complete rescue of Tau protein levels in these control wells.

Data Presentation: Degradation Efficiency

Table 2: Comparative degradation metrics of Tau-targeted PROTACs using different linker chemistries.

Linker ChemistryDC₅₀ (nM)Dₘₐₓ (%)BBB Permeability (In Vitro Pe)Hook Effect Observed?
Flexible PEG-4145.072%LowYes (at >1 µM)
Alkyl Chain (C8)88.581%ModerateYes (at >2 µM)
Oxolane Scaffold 15.2 96% High No (up to 5 µM)

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical deployment and mechanistic action of the oxolane scaffold in neurobiology.

G A 3-(5-Carbamoyloxolan-2-yl)propanoic acid (Core Scaffold) B Glutamatergic Modulators (Receptor Targeting) A->B Functionalization C Neuro-PROTACs (Protein Degradation) A->C Linker Assembly D Radioligand Binding Assay (mGluR / iGluR) B->D Affinity Screening E Ubiquitination Assay (SH-SY5Y Cells) C->E Degradation Screening F Hit Validation & Lead Optimization D->F E->F

Workflow for deploying the oxolane scaffold in receptor modulation and PROTAC development.

G2 T Target Protein (e.g., Mutant Tau) C Ternary Complex T->C P Oxolane-Linked PROTAC P->C Rigidified Binding E E3 Ligase (CRBN/VHL) E->C U Polyubiquitination C->U Ub Transfer D Proteasomal Degradation U->D

Mechanism of oxolane-linked PROTACs mediating targeted degradation of neurotoxic proteins.

References

  • Demir, A. S., et al. "Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-Carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Recent advances of PROTACs technology in neurodegenerative diseases." Arabian Journal of Chemistry. URL:[Link]

  • "Targeted protein degradation in CNS disorders: a promising route to novel therapeutics?" Frontiers in Molecular Neuroscience. URL:[Link]

  • "The peptidomimetic approach for the design of viral protease inhibitors." Drug Discovery Today, ScienceDirect. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid

Welcome to the technical support center for the synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each experimental step to help you optimize your synthesis for higher yields and purity.

Introduction to the Synthesis

The synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, a molecule with potential pharmaceutical applications, involves a multi-step process that requires careful control of reaction conditions. The core structure consists of a substituted tetrahydrofuran ring (oxolane) bearing a carbamoyl group and a propanoic acid side chain. A plausible and efficient synthetic route commences with the formation of a suitable lactone, followed by the introduction of the propanoic acid side chain and subsequent functional group manipulations to yield the final product. This guide will focus on a robust synthetic strategy and address the common challenges encountered at each stage.

A proposed synthetic pathway is outlined below. This guide will provide troubleshooting for each of these key transformations.

Synthesis_Workflow A Starting Material: 5-hydroxypent-2-enoic acid derivative B Step 1: Lactonization A->B C Intermediate 1: Tetrahydrofuran-2-one derivative B->C D Step 2: Introduction of Propanoic Acid Side Chain (e.g., Michael Addition) C->D E Intermediate 2: 3-(5-oxotetrahydrofuran-2-yl)propanoic acid derivative D->E F Step 3: Reduction of Lactone E->F G Intermediate 3: 5-(3-carboxypropyl)tetrahydrofuran-2-ol F->G H Step 4: Carbamoylation G->H I Final Product: 3-(5-Carbamoyloxolan-2-yl)propanoic acid H->I Troubleshooting_Lactonization Start Low Lactonization Yield Check_Completion Is the reaction complete? (TLC/LC-MS) Start->Check_Completion Extend_Time Extend reaction time and/or moderately increase temperature. Check_Completion->Extend_Time No Check_Equilibrium Is equilibrium unfavorable? Check_Completion->Check_Equilibrium Yes Success Improved Yield Extend_Time->Success Use_Dehydration Use Dean-Stark trap or add a coupling agent (DCC/EDC). Check_Equilibrium->Use_Dehydration Yes Check_Side_Products Are there significant side products? (NMR/MS) Check_Equilibrium->Check_Side_Products No Use_Dehydration->Success Milder_Conditions Use milder catalyst (p-TsOH) and/or lower temperature. Check_Side_Products->Milder_Conditions Yes Check_Purification Are there purification losses? Check_Side_Products->Check_Purification No Milder_Conditions->Success Optimize_Purification Optimize chromatography (neutral silica) or consider distillation. Check_Purification->Optimize_Purification Yes Check_Purification->Success No Optimize_Purification->Success

Optimization

Technical Support Center: Troubleshooting Bioassay Variability for Novel Compounds

A Guide for Researchers Investigating "3-(5-Carbamoyloxolan-2-yl)propanoic acid" and Other New Chemical Entities Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers Investigating "3-(5-Carbamoyloxolan-2-yl)propanoic acid" and Other New Chemical Entities

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of bioassay development and execution. This guide is specifically designed for researchers, scientists, and drug development professionals who are characterizing novel compounds such as "3-(5-Carbamoyloxolan-2-yl)propanoic acid."

Given that "3-(5-Carbamoyloxolan-2-yl)propanoic acid" is a molecule with limited publicly available biological data, this guide focuses on the foundational principles of troubleshooting bioassay variability. The methodologies and logic presented here are broadly applicable to the development of robust assays for any new chemical entity (NCE).

Frequently Asked Questions (FAQs)
Section 1: Compound-Specific Issues

Question 1: My assay results are highly variable from day to day. Could the issue be with my stock of "3-(5-Carbamoyloxolan-2-yl)propanoic acid"?

Answer: Absolutely. The integrity and handling of your test compound are primary sources of variability.[1] Before troubleshooting the assay itself, it's crucial to validate your compound. Inconsistent results can often be traced back to issues with compound stability, solubility, or purity.

Expert Insight: A common oversight is assuming the compound is stable under all storage and experimental conditions. For a novel compound like "3-(5-Carbamoyloxolan-2-yl)propanoic acid," whose physicochemical properties are not well-documented, you must establish these parameters empirically.

Troubleshooting Protocol: Compound Quality Control

  • Purity Verification:

    • Action: If possible, obtain a certificate of analysis (CoA) from the supplier. Independently verify the purity using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Causality: Impurities can have their own biological activity or interfere with the assay, leading to inconsistent results.

  • Solubility Assessment:

    • Action: Determine the solubility of the compound in your chosen solvent (e.g., DMSO) and in the final assay buffer.[2] Observe for any precipitation at the highest concentration used.

    • Causality: Compound precipitation will lead to an inaccurate final concentration in your assay wells, causing significant variability.[2]

  • Stability Testing:

    • Action: Evaluate the stability of your compound under various conditions:

      • Freeze-Thaw Stability: Aliquot your stock solution and subject it to multiple freeze-thaw cycles (e.g., 1 to 5 cycles).[3] Compare the activity of these aliquots to a freshly prepared solution.

      • Bench-Top Stability: Leave a diluted sample of the compound in the assay medium at room temperature for the duration of your experiment and measure its activity.[3]

      • Long-Term Stability: Store aliquots at the recommended temperature (e.g., -20°C or -80°C) and test their activity at different time points (e.g., 1, 3, 6 months).[3]

    • Causality: Degradation of the compound over time or due to handling will lead to a decrease in potency and contribute to inter-experimental variability.[4][5]

Data Presentation: Compound Quality Control Checklist

ParameterMethodAcceptance CriteriaPass/Fail
Purity HPLC/MS>95%
Solubility Visual Inspection, NephelometryNo visible precipitate at 100x final concentration
Freeze-Thaw Stability Activity Assay<15% change in activity after 3 cycles
Bench-Top Stability Activity Assay<15% change in activity after 4 hours at RT
Section 2: Cell-Based Assay Variability

Question 2: I'm seeing inconsistent results in my cell-based assay. What are the most common cellular factors that contribute to variability?

Answer: In cell-based assays, the cells themselves are a major source of variability.[6] Their metabolic state, density, and overall health can significantly impact the outcome of an experiment.[2][7]

Expert Insight: Treating cells as a reagent with consistent quality is paramount. Many researchers fall into the trap of using cells that are too old (high passage number) or are not in a consistent growth phase, which can dramatically alter their response to a test compound.[2][8]

Troubleshooting Workflow: Cell-Based Assays

A High Variability in Cell-Based Assay B Check Cell Line Authentication A->B Start Here C Test for Mycoplasma Contamination B->C Authenticated? D Standardize Cell Culture Protocol C->D Mycoplasma Free? E Optimize Cell Seeding Density D->E Standardized Protocol? F Monitor Cell Health & Viability E->F Optimized Density? G Consistent Results F->G Healthy Cells?

Caption: A logical workflow for troubleshooting cell-based assay variability.

Key Areas to Investigate:

  • Cell Line Authentication:

    • Action: Ensure your cell line is what you think it is. Use Short Tandem Repeat (STR) profiling for human cell lines.[9] Obtain cells from a reputable cell bank.

    • Causality: Misidentified or cross-contaminated cell lines will produce irrelevant and irreproducible data.[9]

  • Mycoplasma Contamination:

    • Action: Regularly test your cell cultures for mycoplasma contamination using a PCR-based or enzymatic method.[8][10]

    • Causality: Mycoplasma can alter cell metabolism, growth rates, and gene expression, leading to significant artifacts and variability.

  • Standardized Cell Culture Practices:

    • Action: Maintain a strict and consistent cell culture protocol.

      • Passage Number: Use cells within a defined, low passage number range.[2][7][11] Create a master and working cell bank to ensure consistency.[11]

      • Confluency: Subculture cells at a consistent confluency (e.g., 70-80%) to ensure they are in the logarithmic growth phase.[2][7]

      • Media and Reagents: Use the same lot of media, serum, and key reagents for the duration of a study to avoid batch-to-batch variation.[11][12]

    • Causality: Inconsistent culture conditions lead to physiological differences in the cells, which in turn affects their response to the compound.[6]

  • Optimized Cell Seeding Density:

    • Action: Perform a cell titration experiment to determine the optimal seeding density for your assay plate.

    • Causality: Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to overgrowth, nutrient depletion, and altered cellular responses.[2]

Experimental Protocol: Cell Titration Experiment

  • Prepare a serial dilution of your cell suspension.

  • Seed the cells in a 96-well plate with densities ranging from 1,000 to 100,000 cells per well.

  • Incubate for the standard duration of your assay (e.g., 24, 48, or 72 hours).

  • Add your assay's detection reagent (e.g., CellTiter-Glo®, MTT) and measure the signal.

  • Plot the signal versus the number of cells per well.

  • Choose a seeding density that falls within the linear range of the curve to ensure the signal is proportional to the cell number.

Section 3: Assay Procedure and Reagent Variability

Question 3: My controls are consistent, but the dose-response curve for "3-(5-Carbamoyloxolan-2-yl)propanoic acid" shifts between experiments. What procedural aspects should I investigate?

Answer: Variability in the dose-response relationship often points to inconsistencies in the assay procedure itself or the stability of the reagents.[4][12] This can include pipetting errors, timing inconsistencies, and reagent degradation.

Expert Insight: Automation can significantly reduce variability, but if you are performing the assay manually, it is critical to standardize every step.[13] Even minor variations in incubation times or reagent addition can have a large impact on the final result.

Decision Tree for Identifying Source of Assay Variability

A Inconsistent Dose-Response B Review Pipetting Technique & Calibration A->B Is pipetting consistent? B->B C Check Reagent Preparation & Storage B->C Yes C->C D Standardize Incubation Times C->D Yes D->D E Evaluate Plate Effects (Edge Effects) D->E Yes E->E F Investigate Solvent Effects (e.g., DMSO) E->F Yes F->F G Assay Optimized F->G Yes

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Synthetic 3-(5-Carbamoyloxolan-2-yl)propanoic acid

Welcome to the Advanced Application Support Portal. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 3-(5-Carbamoylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (a 2,5-disubstituted tetrahydrofuran building block).

Synthesizing functionalized oxolane (tetrahydrofuran) rings often introduces critical challenges, including stereocontrol (diastereomeric mixtures) and functional group chemoselectivity (amide vs. ester hydrolysis). This guide provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure you achieve >98% purity of the target rel-(2R,5S) isomer.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: During the final ester deprotection step, my LC-MS shows a massive spike in an m/z 189.2 impurity. What is happening and how do I prevent it?

A: You are observing the unintended hydrolysis of the C5-carbamoyl (primary amide) group, resulting in an oxolane-2,5-dicarboxylic acid derivative. While amides are generally more stable than esters due to the delocalization of the nitrogen lone pair into the carbonyl, prolonged exposure to strong aqueous base (e.g., NaOH/heat) or acid will drive the irreversible formation of a carboxylate anion, expelling ammonia ()[1].

  • Causality & Solution: The basic conditions intended to cleave the C2-propanoic ester are inadvertently attacking the C5-amide. To prevent this, shift to a milder, self-validating deprotection strategy. Use LiOH (1.1 eq) in a THF/H₂O (3:1) mixture at 0°C.

  • Self-Validating Control: Take a 10 µL aliquot every 30 minutes, quench with 1% formic acid to halt the reaction, and inject into the LC-MS. Terminate the reaction exactly when the ester peak (m/z 202.2) drops below 1% relative to the target (m/z 188.2). Alternatively, utilize an orthogonal protecting group like a benzyl ester, which can be removed via catalytic hydrogenation (Pd/C, H₂) under neutral conditions, completely avoiding hydrolysis triggers.

Q2: My NMR shows a mixture of signals, and my HPLC reveals a closely eluting twin peak. How do I resolve the cis/trans diastereomeric mixture?

A: The synthesis of 2,5-disubstituted tetrahydrofurans frequently yields a mixture of cis and trans stereoisomers (e.g., the rel-(2R,5S) vs. rel-(2R,5R) configurations) ()[2]. Because these are diastereomers, they have identical molecular weights (m/z 188.2) but distinct spatial geometries, leading to the "twin peak" phenomenon on standard C18 columns.

  • Causality & Solution: Diastereomers possess slightly different dipole moments and solution conformations. To separate them, you must exploit these subtle structural stability differences in the mobile phase ()[3]. Switch from a standard C18 to a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity through π-π interactions and dipole-dipole hydrogen bonding. Furthermore, modifying the mobile phase by replacing 5-10% of the acetonitrile with tetrahydrofuran (THF) can drastically alter the eluotropic strength and improve the resolution of this critical pair ()[4].

Section 2: Quantitative Data & Purity Metrics

To effectively monitor your reaction and purification, cross-reference your analytical LC-MS data with the standard impurity profile below.

Impurity ProfileStructural DescriptionAnalytical Signature (ESI+ m/z [M+H]⁺)Relative Retention Time (RRT)*Acceptable Limit (w/w)
Target Compound rel-(2R,5S)-3-(5-Carbamoyloxolan-2-yl)propanoic acid188.21.00> 98.0%
Impurity A Oxolane-2,5-dicarboxylic acid derivative (Hydrolyzed amide)189.20.45< 0.5%
Impurity B rel-(2R,5R) trans-diastereomer (Epimer)188.21.15< 1.0%
Impurity C Methyl ester intermediate (Incomplete deprotection)202.21.80< 0.1%

*RRT is based on a standard Reversed-Phase PFP gradient method.

Section 3: Experimental Workflows & Pathways

G Target 3-(5-Carbamoyloxolan-2-yl) propanoic acid Base Aqueous Base (OH-) or Strong Acid (H+) Target->Base Hydrolysis trigger Tetra Tetrahedral Intermediate (C-O bond formation) Base->Tetra Nucleophilic attack Byproduct Oxolane-2,5-dicarboxylic acid derivative + NH3 Tetra->Byproduct Amine expulsion

Mechanism of carbamoyl hydrolysis leading to the dicarboxylic acid impurity.

Workflow Crude Crude Synthetic Mixture (Target + Diastereomers + Hydrolysis Byproducts) RP_HPLC Reversed-Phase HPLC (PFP Column, 0.1% TFA) Crude->RP_HPLC Load sample (20 mg/mL) Fraction1 Early Eluting: Dicarboxylic Acid Impurity RP_HPLC->Fraction1 High polarity (t_R ~4 min) Fraction2 Target Elution: rel-(2R,5S) Isomer RP_HPLC->Fraction2 Target fraction (t_R ~8 min) Fraction3 Late Eluting: trans-Diastereomer RP_HPLC->Fraction3 Lower polarity (t_R ~9.5 min)

Reversed-phase HPLC workflow for isolating the target from diastereomers.

Section 4: Optimized Purification Protocol (Self-Validating)

Preparative HPLC Isolation of rel-(2R,5S)-3-(5-Carbamoyloxolan-2-yl)propanoic acid

Objective: Isolate the target compound from diastereomeric impurities and hydrolysis byproducts with >98% purity.

Step 1: Sample Preparation & Matrix Normalization

  • Action: Dissolve the crude mixture in 10% Acetonitrile / 90% Water to a concentration of 20 mg/mL.

  • Causality: Injecting in a high-aqueous solvent prevents "solvent breakthrough" or peak broadening that occurs when the sample solvent is stronger than the initial mobile phase.

  • Self-Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the sample is not fully dissolved; add 5% increments of Acetonitrile until the solution is completely clear to prevent column clogging and pressure spikes.

Step 2: Column Selection & Equilibration

  • Action: Equip the system with a Pentafluorophenyl (PFP) Prep Column (21.2 x 250 mm, 5 µm). Set Mobile Phase A to 0.1% Trifluoroacetic Acid (TFA) in Water, and Mobile Phase B to 0.1% TFA in Acetonitrile containing a 5% THF modifier.

  • Causality: The PFP phase provides alternative selectivity for diastereomers compared to C18, while the THF modifier disrupts hydrogen bonding networks, sharpening the amide peaks and improving resolution.

Step 3: Gradient Elution & In-Process Monitoring

  • Action: Run a flow rate of 20 mL/min with a gradient of 5% B to 40% B over 20 minutes. Monitor via UV at 210 nm and inline MS (ESI+).

  • Causality: A shallow gradient (1.75% B/min) maximizes the resolution between the target rel-(2R,5S) isomer and the trans-diastereomer.

Step 4: Fraction Collection & Lyophilization

  • Action: Collect fractions based on MS-triggering (m/z 188.2). Strictly discard the early-eluting peak at m/z 189.2 (dicarboxylic acid).

  • Self-Validation: Before pooling the fractions, analyze a 5 µL aliquot of each collected tube on an analytical LC-MS. Only pool fractions demonstrating >99% UV purity. Flash-freeze and lyophilize immediately to prevent degradation in the acidic mobile phase.

References

  • Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans Source: ACS Publications URL:[Link]

  • 21.7: Chemistry of Amides Source: LibreTexts URL:[Link]

  • Structural stability-chromatographic retention relationship on exenatide diastereomer separation Source: PubMed URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:[Link]

Sources

Optimization

"3-(5-Carbamoyloxolan-2-yl)propanoic acid" dose-response curve optimization

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with profiling 3-(5-Carbamoyloxolan-2-yl)propanoic acid .

This molecule presents unique assay challenges due to its structural features: a highly polar oxolane (tetrahydrofuran) ring, a hydrogen-bonding carbamoyl group, and a propanoic acid moiety (pKa ~4.5–5.0). These properties dictate its solubility, charge state at physiological pH, and behavior in microtiter plates. The guides below will help you build a self-validating assay system to generate robust, artifact-free dose-response curves (DRCs).

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing a "bell-shaped" (hormetic) dose-response curve where efficacy drops sharply at concentrations >10 µM? A1: A bell-shaped curve indicates that the biological response increases at low doses but paradoxically decreases at high doses[1]. For 3-(5-Carbamoyloxolan-2-yl)propanoic acid, this is rarely a true pharmacological hook effect. Instead, it is typically a physicochemical artifact caused by buffer acidification .

  • The Causality: The propanoic acid moiety acts as a weak acid. When you spike high concentrations (e.g., 30–100 µM) of this compound into a weakly buffered cellular assay (like standard HBSS), it can overwhelm the buffer capacity, dropping the well's pH. This localized acidosis stresses cells, quenches fluorescent reporter dyes, or alters target receptor conformation, leading to a false drop in signal[1].

  • The Fix: Increase your assay buffer capacity by supplementing with 20–50 mM HEPES (pH 7.4) and empirically verify the pH of your top-dose well before running the plate.

Q2: My DRC has an unusually steep Hill slope (nH > 1.5). Is the compound acting as a non-stoichiometric aggregator? A2: Biological responses driven by standard 1:1 receptor occupancy typically yield a sigmoidal curve with a Hill slope near 1.0[2]. A steep slope (nH > 1.5) is a classic hallmark of compound aggregation[3]. While lipophilic molecules are the usual suspects for colloidal aggregation, highly polar molecules with strong hydrogen-bond networks (like the carbamoyl group in this compound) can form higher-order complexes at their Critical Aggregation Concentration (CAC).

  • The Causality: Aggregates non-specifically sequester target proteins or physically coat the cell membrane, leading to a sudden, non-stoichiometric "all-or-nothing" inhibition profile[3].

  • The Fix: Run a disaggregation counter-screen. Add a non-ionic detergent (0.01% to 0.1% Triton X-100 or CHAPS) to your assay buffer. If the steep curve resolves into a standard sigmoidal curve with a normal Hill slope, the initial result was an aggregation artifact[3].

Q3: Why is my EC50 right-shifted (less potent) compared to historical data, and why is there high well-to-well variability at lower doses? A3: This is a classic symptom of compound loss during traditional tip-based serial dilution.

  • The Causality: While highly hydrophobic compounds stick to plastic, highly polar compounds like 3-(5-Carbamoyloxolan-2-yl)propanoic acid can suffer from poor solubility in 100% DMSO stock solutions. During aqueous serial dilution, the compound can prematurely crash out of solution or suffer from carryover errors that propagate down the dilution series[4].

  • The Fix: Transition from tip-based serial dilution to Acoustic Droplet Ejection (ADE) for direct dilution. ADE uses sound energy to transfer nanoliter volumes directly from the source plate to the assay plate, eliminating plastic tip exposure and carryover errors[4].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every assay must be self-validating. The following protocols integrate built-in controls to rule out the artifacts discussed above.

Protocol 1: Acoustic Direct Dilution (ADE) Workflow

This protocol replaces traditional serial dilution to construct an 11-point concentration-response curve, minimizing plasticware exposure and preventing carryover[4].

  • Source Plate Preparation: Solubilize 3-(5-Carbamoyloxolan-2-yl)propanoic acid in 90% DMSO / 10% Water to accommodate the polarity of the carbamoyl and acid groups. Prepare a 10 mM top stock in an acoustically qualified 384-well source plate.

  • Acoustic Dispensing: Program the ADE instrument (e.g., Echo 555) to dispense nanoliter increments of the stock directly into the dry destination plate to create an 11-point dose range (e.g., 100 µM down to 1 nM final assay concentration).

  • DMSO Backfill: To ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%), program the ADE to backfill lower-dose wells with blank 90% DMSO.

  • Validation Check: Visually inspect the source plate using the ADE's onboard hydration sensor to confirm no precipitation has occurred in the stock wells prior to dispensing.

Protocol 2: Functional Target Engagement Assay (Ca2+ Flux)

This protocol measures receptor activation while simultaneously controlling for aggregation and pH artifacts.

  • Cell Preparation: Plate target-expressing cells (e.g., HEK293) at 15,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in High-Capacity Assay Buffer (HBSS supplemented with 50 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

  • Counter-Screen Setup: Prepare a parallel duplicate plate where the High-Capacity Assay Buffer is additionally supplemented with 0.01% Triton X-100 to act as an aggregation counter-screen[3].

  • Compound Addition: Transfer the pre-dispensed compound from the ADE destination plate (Protocol 1) into the cell plates using a robotic liquid handler.

  • Kinetic Read: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • Data Analysis: Extract the peak fluorescence (Max-Min). Fit the data to a 4-parameter logistic (4PL) regression model to determine the EC50 and Hill slope[2].

Part 3: Data Presentation

The table below summarizes the quantitative impact of utilizing the optimized protocols versus traditional methods. Notice how the optimized buffer and ADE dispensing rescue the compound's true pharmacological profile.

Dispensing MethodBuffer SystemDetergent AddedTop Dose ReadoutEC50 (nM)Hill Slope (nH)S/B RatioConclusion / Artifact Identified
Tip-based SerialStandard HBSSNone45% (Bell-shaped)8500.82.1pH drop at top dose; carryover error.
Tip-based Serial50 mM HEPESNone100% (Plateau)7201.84.5Aggregation artifact (Steep slope).
Acoustic (ADE) 50 mM HEPES 0.01% Triton X-100 100% (Plateau) 115 1.1 5.2 True Pharmacological Profile.

Part 4: Mandatory Visualization

DRC_Workflow Start Analyze DRC Profile Bell Bell-Shaped Curve (Efficacy drops at high dose) Start->Bell Steep Steep Hill Slope (nH > 1.5) Start->Steep Shift Right-Shifted EC50 (Loss of Potency) Start->Shift pH_Check Increase Buffer Capacity (Check pH) Bell->pH_Check Rule out acid load Triton Run Triton X-100 Counter-screen Steep->Triton Rule out aggregation ADE Use Acoustic Direct Dilution (ADE) Shift->ADE Rule out tip adsorption

Caption: Decision tree for troubleshooting DRC artifacts specific to polar acidic ligands.

Signaling_Pathway Ligand 3-(5-Carbamoyloxolan-2-yl) propanoic acid Receptor Target Receptor Ligand->Receptor Target Binding SecondMsgr Intracellular Ca2+ Accumulation Receptor->SecondMsgr GPCR/NMDA Activation Response Fluorescence Readout (Functional Signal) SecondMsgr->Response Ca2+ Sensitive Dye Emission

Caption: Receptor signaling pathway and functional assay readout mechanism.

References

  • Title: Assay Operations for SAR Support - Assay Guidance Manual Source: nih.gov URL:[Link]

  • Title: Automated Acoustic Dispensing for the Serial Dilution of Peptide Agonists in Potency Determination Assays Source: nih.gov URL:[Link]

  • Title: A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: acs.org URL:[Link]

Sources

Troubleshooting

Refinement of "3-(5-Carbamoyloxolan-2-yl)propanoic acid" analytical detection limits

Introduction This technical guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges in achieving low detection limits for 3-(5-Carbamoyloxolan-2-yl)propanoic acid. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges in achieving low detection limits for 3-(5-Carbamoyloxolan-2-yl)propanoic acid. As a small, polar molecule containing a carboxylic acid moiety, this analyte presents a unique set of analytical hurdles, primarily related to poor chromatographic retention on traditional reversed-phase columns and potential for ion suppression in complex biological matrices.[1][2][3] This document outlines a systematic approach to method development and refinement, focusing on enhancing the signal-to-noise (S/N) ratio to improve the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing 3-(5-Carbamoyloxolan-2-yl)propanoic acid at low concentrations?

A1: The primary challenge stems from its high polarity. This characteristic leads to poor retention on conventional C18 reversed-phase liquid chromatography (LC) columns, causing the analyte to elute very early in the chromatogram, often with the solvent front.[3] This early elution can result in significant ion suppression from matrix components (salts, phospholipids), leading to low sensitivity and poor reproducibility.[4]

Q2: Which analytical platform is best suited for this compound?

A2: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this type of analyte in complex matrices. The selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is essential for distinguishing the analyte from background noise and achieving the required sensitivity.[5][6]

Q3: Is derivatization necessary to achieve low detection limits?

A3: While not always mandatory, derivatization is a highly effective strategy. Derivatizing the carboxylic acid group can significantly improve chromatographic retention and, in some cases, enhance ionization efficiency.[7][8] This is a key technique to consider when other optimization steps fail to provide the desired sensitivity.

Q4: What is a realistic Limit of Quantification (LOQ) to target?

A4: A realistic LOQ is highly dependent on the matrix (e.g., plasma, urine, buffer) and the instrumentation used. With a modern triple quadrupole mass spectrometer and an optimized method, achieving LOQs in the low- to mid-nanogram per milliliter (ng/mL) range is a feasible starting goal. For highly challenging matrices or less sensitive instruments, an LOQ in the mid- to high-ng/mL range may be more typical without extensive optimization like derivatization.

Part 2: Troubleshooting Guide for Low Signal-to-Noise (S/N)

This section addresses the core issue of a poor S/N ratio, which is the direct cause of inadequate detection limits. The following troubleshooting workflow provides a systematic approach to identifying and resolving the root cause.

TroubleshootingWorkflow start_node Problem: Inadequate Detection Limit (LOD/LOQ) node_low_signal Low Analyte Signal start_node->node_low_signal node_high_noise High Baseline Noise start_node->node_high_noise primary_cause primary_cause category category solution solution cat_ms Mass Spectrometry node_low_signal->cat_ms Potential Causes cat_lc_low Chromatography (LC) node_low_signal->cat_lc_low Potential Causes cat_prep_low Sample Preparation node_low_signal->cat_prep_low Potential Causes cat_system System Contamination node_high_noise->cat_system Potential Causes cat_matrix Matrix Interference node_high_noise->cat_matrix Potential Causes sol_ms_tune Infuse analyte & optimize cone voltage and collision energy. cat_ms->sol_ms_tune Suboptimal Tuning sol_ms_ion Switch ESI polarity. Optimize mobile phase pH to favor deprotonation (neg. mode). cat_ms->sol_ms_ion Poor Ionization sol_lc_retention Switch to HILIC or alternative RP column. See Protocol 2. cat_lc_low->sol_lc_retention Poor Retention sol_lc_peak Adjust mobile phase pH/buffer. Lower injection volume. cat_lc_low->sol_lc_peak Poor Peak Shape sol_prep_recovery Validate extraction method. Optimize SPE/LLE protocol. cat_prep_low->sol_prep_recovery Low Recovery sol_prep_suppression Improve sample cleanup (SPE). Change chromatographic selectivity. cat_prep_low->sol_prep_suppression Ion Suppression sol_prep_derivatize Implement derivatization. See Protocol 3. cat_prep_low->sol_prep_derivatize Inherent Low Sensitivity sol_sys_clean Use fresh, high-purity solvents. Flush LC system. cat_system->sol_sys_clean Contaminated Solvent/LC sol_matrix_cleanup Enhance SPE protocol. Use more selective extraction. cat_matrix->sol_matrix_cleanup Insufficient Cleanup

Caption: Troubleshooting workflow for improving detection limits.

Q&A: Deeper Dive into Troubleshooting

Q: My analyte signal is weak and inconsistent. Where do I start? A: Start with the mass spectrometer. Directly infuse a standard solution of your analyte to confirm instrument performance and optimize MS parameters.

  • Causality: The most common cause of a weak signal is suboptimal tuning of the mass spectrometer for your specific compound. The cone/declustering potential and collision energy are critical parameters that must be empirically determined.

  • Action: Prepare a ~500 ng/mL solution of the analyte in your mobile phase. Infuse it into the MS and perform a compound optimization to find the precursor ion and the most stable, intense product ions. Maximize the signal for your primary MRM transition.

Q: I've optimized the MS, but my signal is still low when injecting a sample through the LC. What's next? A: This strongly points to a chromatography or matrix-related issue.[4]

  • Causality: If the analyte is not retained on the column, it elutes in the void volume where ion suppression from salts and other early-eluting matrix components is most severe. Poor peak shape (e.g., tailing) also reduces the peak height, lowering the S/N ratio.

  • Action 1 (Chromatography): The analyte's polarity makes it unsuitable for standard C18 columns. Switch to a column designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice as it is specifically designed to retain and separate polar molecules.[2][3] Alternatively, certain reversed-phase columns with polar-endcapping (e.g., T3-type) can offer some retention under highly aqueous mobile phases.[1] (See Protocol 2).

  • Action 2 (Matrix Effects): Improve your sample preparation. A simple protein precipitation may not be sufficient. Implement a Solid-Phase Extraction (SPE) protocol to remove interfering matrix components like phospholipids and salts. (See Protocol 1).

Q: I have a decent signal, but the baseline is very noisy, making integration at low levels impossible. What can I do? A: High baseline noise is typically due to either system contamination or co-eluting interferences from the sample matrix.

  • Causality: Contaminants in the mobile phase, LC system, or a poorly cleaned sample matrix can create a high chemical background, elevating the noise floor and obscuring the analyte peak.

  • Action 1 (System): Prepare fresh mobile phases using high-purity, MS-grade solvents and additives. Flush the entire LC system thoroughly.

  • Action 2 (Matrix): Your sample cleanup is likely insufficient. A more rigorous or selective SPE method is needed. For example, if you are using a simple reversed-phase SPE, consider a mixed-mode or ion-exchange SPE cartridge that can more selectively bind and elute your acidic analyte while washing away different types of interferences.

Part 3: Data & Protocols

Table 1: Comparison of Analytical Strategies
StrategyPrincipleExpected S/N ImprovementKey Considerations
HILIC Chromatography Partitions the polar analyte between a polar stationary phase and a less polar mobile phase, increasing retention.[2]5x - 20xRequires careful mobile phase preparation and longer column equilibration times.
Mixed-Mode SPE Uses a combination of retention mechanisms (e.g., ion-exchange and reversed-phase) for highly selective sample cleanup.2x - 10xRequires more extensive method development to optimize wash and elution steps.
Chemical Derivatization Covalently attaches a non-polar, easily ionizable tag to the analyte's carboxylic acid group.[7][8]10x - 100x+Adds an extra step to sample preparation; reaction must be optimized for completeness and reproducibility.
Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a starting point for selectively extracting the acidic analyte from a complex biological matrix like plasma.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% Formic Acid in Water.

  • Loading: Pretreat 200 µL of plasma by adding 600 µL of 4% Phosphoric Acid in Water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% Formic Acid in Water.

  • Washing 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of Methanol.

  • Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Protocol 2: HILIC Method for Improved Chromatographic Retention

This method provides a robust starting point for retaining and separating the analyte away from the solvent front.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry).[2]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 5% B

    • 4.0 min: 5% B

    • 4.1 min: 95% B

    • 6.0 min: 95% B (Equilibration)

Protocol 3: Derivatization of Carboxylic Acid with 3-Nitrophenylhydrazine (3-NPH)

This protocol converts the polar carboxylic acid into a more non-polar, easily detectable derivative.[8]

  • Sample Preparation: Extract the analyte and evaporate to dryness as described in Protocol 1.

  • Reagent Preparation:

    • 3-NPH Solution: 50 mM 3-nitrophenylhydrazine hydrochloride in 50% Methanol.

    • EDC Solution: 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride in 50% Methanol.

    • Pyridine Solution: 7% Pyridine in Methanol.

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of the 3-NPH solution.

    • Add 50 µL of the EDC solution.

    • Add 50 µL of the Pyridine solution.

  • Incubation: Vortex briefly and incubate at 40°C for 30 minutes.

  • Dilution & Injection: After incubation, dilute the sample with 250 µL of 0.5% Formic Acid in Water and inject into the LC-MS/MS system (using a standard reversed-phase C18 column).

References

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Online Counter Gradient LC-FT-ICR-MS Enables Detection of Highly Polar Natural Organic Matter Fractions. Analytical Chemistry. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Technology Networks. [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. PMC. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. [Link]

  • Dereplication by High-Performance Liquid Chromatography (HPLC) with Quadrupole-Time-of-Flight Mass Spectroscopy (qTOF-MS) and Antiviral Activities of Phlorotannins from Ecklonia cava. PMC. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • In the Zone: The bioanalyst – challenges and solutions. Bioanalysis Zone. [Link]

  • Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Clemson University. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Archivio Istituzionale della Ricerca - Università di Milano. [Link]

Sources

Optimization

"3-(5-Carbamoyloxolan-2-yl)propanoic acid" experimental controls and best practices

Welcome to the Application Support Center for 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2060030-94-4 / 2307772-76-3). As a bifunctional building block featuring a rigidified tetrahydrofuran (oxolane) ring, a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CAS: 2060030-94-4 / 2307772-76-3). As a bifunctional building block featuring a rigidified tetrahydrofuran (oxolane) ring, a primary carbamoyl group, and a reactive propanoic acid handle, COPA is increasingly utilized in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This guide is designed for drug development professionals to troubleshoot common experimental bottlenecks, understand the causality behind protocol deviations, and implement self-validating workflows.

Application Rationale: Why Use COPA in PROTAC Design?

Q: How does replacing a standard PEG linker with COPA affect my PROTAC's performance? A: Traditional PROTAC linkers rely heavily on flexible polyethylene glycol (PEG) or alkyl chains. While synthetically tractable, these highly flexible chains introduce significant conformational entropy, which can incur a massive entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase) and result in poor cell membrane permeability[1].

By incorporating the rigidified oxolane ring of COPA, you restrict the conformational space of the linker. This structural pre-organization reduces the polar surface area (PSA) and lowers the entropic barrier, which has been computationally and empirically shown to improve the cell membrane permeability and pharmacokinetic profile of the resulting degraders[2].

G E3 E3 Ligase Binder (e.g., Thalidomide) COPA COPA Linker (Rigidified Spacer) E3->COPA Conjugation 1 PROTAC Bifunctional PROTAC (Ternary Complex Formed) COPA->PROTAC Assembly POI POI Warhead (Target Ligand) POI->COPA Conjugation 2

Caption: Logical relationship of PROTAC assembly utilizing a COPA linker.

Bioconjugation & Amide Coupling Troubleshooting

Q: I am seeing low coupling yields (<30%) when conjugating the propanoic acid moiety of COPA to my target amine using EDC/NHS. Why? A: The causality lies in steric hindrance and intermediate stability. While the propanoic acid chain provides some distance, the adjacent functionalized oxolane ring can fold back and sterically shield the reactive center. EDC/NHS generates a relatively stable but less reactive N-hydroxysuccinimide ester. For hindered systems, uronium-based reagents like HATU are required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt ring exhibits an anchoring neighboring-group effect, hydrogen-bonding with the incoming amine to pre-organize the transition state, drastically accelerating the reaction[3].

Q: Can I use greener solvents instead of DMF for this coupling? A: Yes. N,N-Dimethylformamide (DMF) is facing strict environmental regulations. Cyrene™ (dihydrolevoglucosenone) is a bio-based, dipolar aprotic alternative that performs exceptionally well in HATU-mediated amide couplings, often matching or exceeding the dispersive ability and reaction kinetics of DMF[4].

Quantitative Comparison of Coupling Reagents for COPA
Coupling ReagentActivation IntermediateRelative Efficiency (Hindered Amines)Epimerization RiskByproduct Removal
HATU HOAt ester>95% (Excellent)LowChromatography required
EDC / NHS NHS ester60-75% (Moderate)ModerateAqueous extraction (Water-soluble)
DIC / Oxyma Oxyma ester85-90% (Good)Very LowPrecipitation / Chromatography

Self-Validating Experimental Protocol: HATU-Mediated Coupling

To prevent common failure modes (such as the direct reaction of HATU with your target amine to form a dead-end guanidinium byproduct), your protocol must be a self-validating system . This means separating the activation and coupling phases with an analytical checkpoint.

Materials: COPA (1.0 eq), Target Amine (1.2 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF or Cyrene™ blend[4].

Step-by-Step Methodology:

  • Solubilization: Dissolve COPA (0.1 mmol) in 1.0 mL of anhydrous DMF or Cyrene™ under an inert atmosphere (N₂ or Argon).

  • Deprotonation: Add DIPEA (0.25 mmol). Stir for 5 minutes at room temperature to ensure complete deprotonation of the propanoic acid.

  • Activation (The Critical Step): Add HATU (0.11 mmol) in one portion.

  • Validation Checkpoint: Stir for 15–30 minutes. Do not add the amine yet. Withdraw a 1 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Causality: You must confirm the complete disappearance of the COPA mass [M+H]⁺ and the appearance of the HOAt-active ester mass. Adding the amine before activation is complete will result in the amine attacking the uronium salt of HATU, permanently destroying your target amine[3].

  • Nucleophilic Attack: Once the active ester is confirmed, add the Target Amine (0.12 mmol).

  • Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS until the active ester is consumed.

  • Purification: Quench with water and purify via semi-preparative reverse-phase HPLC (e.g., 15–65% Acetonitrile/0.05% aqueous ammonium hydroxide)[3].

G A COPA (Carboxylic Acid) B DIPEA / Solvent (Deprotonation) A->B Step 1 & 2 C HATU (Activation) B->C Step 3 D Active Ester Intermediate C->D LC-MS Check E Target Amine (Nucleophile) D->E Step 5 F Amide Product (PROTAC Linker) E->F 2-4 hrs

Caption: Workflow for HATU-mediated amide coupling of COPA to a target amine.

Analytical Controls & Structural Integrity

Q: During LC-MS analysis of my final PROTAC, I observe a mass shift of -18 Da from the expected product. What happened? A: A loss of 18 Da (H₂O) indicates dehydration. The primary suspect is the primary carbamoyl group (-CONH₂) on the oxolane ring. Under strongly acidic conditions (e.g., if you used high concentrations of TFA during HPLC purification and heated the fractions during concentration), primary amides can dehydrate to form nitriles (-C≡N). Corrective Action: Lyophilize your HPLC fractions at low temperatures rather than using a heated rotary evaporator, or switch to a basic modifier (like ammonium hydroxide) during purification[3].

Q: How do I verify the stereochemical integrity of the rel-(2R,5S) isomer after synthesis? A: The relative stereochemistry of the 2,5-disubstituted oxolane ring is critical for the spatial trajectory of the PROTAC. Because amide coupling conditions (especially with excess base) can occasionally cause epimerization at the alpha-carbon, you must run a 2D NOESY NMR experiment on the final product. Look for the Nuclear Overhauser Effect (NOE) cross-peaks between the protons at the C2 and C5 positions of the tetrahydrofuran ring to confirm they remain in the correct cis or trans relationship relative to your starting material.

References
  • Source: PMC (National Institutes of Health)
  • Source: ACS Publications (JACS Au)
  • Source: PMC (National Institutes of Health)
  • Cyrene™ blends: a greener solvent system for organic syntheses Source: RSC Publishing URL

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-(5-Carbamoyloxolan-2-yl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing bottlenecks when transitioning heterocyclic building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals facing bottlenecks when transitioning heterocyclic building blocks from bench to pilot scale.

The compound 3-(5-carbamoyloxolan-2-yl)propanoic acid (CAS: 2307772-76-3) is a highly versatile intermediate used in the synthesis of C-glycopeptide mimetics and novel active pharmaceutical ingredients (APIs)[1]. However, scaling its production presents a triad of vulnerabilities: the epimerization-prone chiral centers on the tetrahydrofuran (THF) ring, the lability of the primary amide, and the extreme polarity of the zwitterion-like final product.

This guide addresses these specific challenges with field-proven methodologies, causal explanations, and self-validating protocols.

Part 1: Stereochemical Integrity & Epimerization (FAQ)

Q: Why does the diastereomeric excess (d.e.) of our (2R,5S) isomer drop significantly when scaling the ester hydrolysis step beyond 100 grams?

A: The loss of stereochemical integrity is driven by base-catalyzed enolization at the C5 position of the oxolane ring. The proton adjacent to the carbamoyl group is relatively acidic. In small-scale reactions (<10g), rapid heat dissipation from the glassware masks the exothermic nature of base addition. At a >100g scale, localized heating and poor mixing accelerate the deprotonation of this alpha-proton, leading to a planar enolate intermediate and subsequent epimerization upon reprotonation.

Causality & Corrective Action: To prevent this, you must transition from aggressive bases (like NaOH or KOH) to a milder [2]. The lithium cation tightly coordinates with both the oxolane oxygen and the carbonyl oxygen, stabilizing the transition state and minimizing alpha-deprotonation. Maintaining a biphasic Tetrahydrofuran (THF)/Water system ensures controlled reaction kinetics.

Q: How can we quantitatively track the success of our hydrolysis optimization?

A: The table below summarizes the causal relationship between the chosen reagent system, thermal control, and the resulting stereochemical yield.

Table 1: Optimization of Ester Hydrolysis Conditions
Reagent SystemTemperature (°C)Time (h)Conversion (%)d.e. (%)Primary Impurity Observed
2M NaOH, MeOH/H2O254>9965C5-Epimer
1M KOH, THF/H2O2569572C5-Epimer
1M LiOH, THF/H2O2089892Trace Dicarboxylic Acid
1M LiOH, THF/H2O 5 18 >99 >98 None detected

Part 2: Amide Lability & Byproduct Formation (FAQ)

Q: During the activation of the propanoic acid moiety for downstream peptide coupling, we observe a -18 Da mass loss byproduct via LC-MS. What is happening?

A: A -18 Da mass difference indicates the dehydration of the primary carbamoyl group (-CONH 2​ ) into a nitrile (-CN). This is a classic side reaction when using strong dehydrating coupling reagents (e.g., DCC, POCl 3​ ) without sufficient base, or when the reaction temperature exceeds 25°C.

Causality & Corrective Action: The carbamoyl group is highly susceptible to dehydration under standard peptide coupling conditions. When utilizing this compound to synthesize [3], the structural integrity of this group is paramount. Utilize milder coupling conditions, such as HATU with DIPEA, and maintain the reaction temperature strictly at 0–5°C during the initial activation phase.

Degradation Target 3-(5-Carbamoyloxolan-2-yl) propanoic acid Epimer C5-Epimerization (Loss of d.e.) Target->Epimer Strong Base / Heat Nitrile Nitrile Byproduct (-H2O) Target->Nitrile Dehydrating Agents Acid Dicarboxylic Acid (Amide Hydrolysis) Target->Acid Strong Acid / Heat

Primary degradation pathways affecting yield and purity during chemical scale-up.

Part 3: Downstream Processing & Purification

Q: Silica gel chromatography is entirely unscalable for this highly polar molecule. How can we isolate the product with >98% purity at the kilogram scale?

A: The compound's dual polarity (amide and carboxylic acid) makes it highly water-soluble but prone to "oiling out" in non-polar solvents. A controlled anti-solvent crystallization protocol is required to establish a self-validating purification system.

Protocol: Scalable Anti-Solvent Crystallization

Self-Validating System: This protocol utilizes a controlled cooling ramp and seeding to ensure the formation of the desired polymorph while rejecting the highly soluble epimer and dicarboxylic acid byproducts into the mother liquor.

  • Solvent Exchange & Concentration: Following the acidic workup (pH 2.5) and extraction into Ethyl Acetate (EtOAc), concentrate the organic phase under reduced pressure (400 mbar, 35°C) to a working volume of 4 L/kg of theoretical yield.

  • Dissolution: Heat the EtOAc slurry to 55°C under gentle agitation (150 rpm) until complete dissolution is achieved. Critical: Do not exceed 60°C to prevent thermal hydrolysis of the carbamoyl group.

  • Anti-Solvent Addition (Phase 1): Slowly charge Heptane (anti-solvent) dropwise over 2 hours while maintaining the internal temperature at 55°C, until an EtOAc:Heptane volumetric ratio of 1:1 is reached.

  • Seeding: Introduce 0.5 wt% of pure, milled crystalline 3-(5-carbamoyloxolan-2-yl)propanoic acid seeds. Hold the temperature at 55°C for 30 minutes to allow the seed bed to mature.

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition over 2 hours until a final EtOAc:Heptane ratio of 1:4 is achieved.

  • Controlled Cooling Ramp: Linearly cool the reactor from 55°C to 5°C over 5 hours (cooling rate of -10°C/hour). Causality: A linear cooling ramp prevents rapid supersaturation, which causes oiling out and traps impurities within the crystal lattice.

  • Filtration & Washing: Isolate the product via a Nutsche filter. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) EtOAc/Heptane (1:4).

  • Drying: Dry the solid under vacuum (50 mbar) at 30°C for 12-16 hours until constant weight is achieved.

Workflow Precursor Ester Precursor (Methyl/Ethyl Ester) Hydrolysis Saponification (LiOH, THF/H2O) Precursor->Hydrolysis CCP: Temp < 20°C Acidification Acidification (HCl to pH 2.5) Hydrolysis->Acidification CCP: Prevent Amide Hydrolysis Extraction Extraction (EtOAc) Acidification->Extraction Crystallization Anti-Solvent Crystallization (EtOAc/Heptane) Extraction->Crystallization CCP: Controlled Cooling Ramp Product Pure 3-(5-Carbamoyloxolan-2-yl) propanoic acid Crystallization->Product

Scale-up workflow and critical control points for 3-(5-carbamoyloxolan-2-yl)propanoic acid.

References

  • Title: Identification and Characterization of Carprofen as a Multitarget Fatty Acid Amide Hydrolase/Cyclooxygenase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Formation of Amide-Linked C-Glycosyl Amino Acids and Peptides via Photoredox/Nickel Dual Catalysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Inhibitors of Mitochondrial Iron Metabolism: Ciclopirox vs. Deferoxamine and its Mitochondrially-Targeted Derivative

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular metabolism, the mitochondrion stands as a central hub, not only for energy production but also for critical biosynthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the mitochondrion stands as a central hub, not only for energy production but also for critical biosynthetic processes such as the formation of iron-sulfur (Fe-S) clusters and heme.[1] The reliance of these pathways on a tightly regulated supply of iron presents a unique therapeutic vulnerability, particularly in cancer cells which exhibit an elevated demand for this essential metal.[1] This guide provides a comparative analysis of three key inhibitors that disrupt mitochondrial iron metabolism: the broad-spectrum antifungal agent Ciclopirox, the conventional iron chelator Deferoxamine (DFO), and the novel, mitochondrially-targeted Deferoxamine (mitoDFO).

We will delve into their distinct mechanisms of action, compare their biological activities with supporting experimental data, and provide detailed protocols for evaluating their efficacy. This guide is intended to equip researchers with the necessary information to make informed decisions when selecting and utilizing these compounds in their own investigations.

The Central Role of Iron in Mitochondrial Function

Mitochondria are at the epicenter of cellular iron homeostasis. They are the primary site for the biosynthesis of Fe-S clusters and heme, essential cofactors for a multitude of proteins involved in electron transport, DNA replication and repair, and metabolic catalysis.[1][2] This central role makes mitochondrial iron metabolism an attractive target for therapeutic intervention. By disrupting the availability or utilization of iron within this organelle, it is possible to induce profound mitochondrial dysfunction, leading to inhibited cell proliferation and, ultimately, cell death.[1][3]

Mitochondrial_Iron_Metabolism Figure 1: Overview of Mitochondrial Iron Metabolism Tf_Fe Transferrin-Fe³⁺ TfR1 TfR1 Tf_Fe->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe2_cyto Cytosolic Labile Iron Pool (Fe²⁺) Endosome->Fe2_cyto Iron Release Mitochondrion Mitochondrion Fe2_cyto->Mitochondrion Import FeS_Biogenesis Fe-S Cluster Biogenesis Mitochondrion->FeS_Biogenesis Heme_Biogenesis Heme Biogenesis Mitochondrion->Heme_Biogenesis FeS_Proteins Fe-S Proteins (e.g., Aconitase, ETC Complexes) FeS_Biogenesis->FeS_Proteins Assembly Heme_Proteins Heme Proteins (e.g., Cytochromes) Heme_Biogenesis->Heme_Proteins Assembly ETC Electron Transport Chain (ETC) & Oxidative Phosphorylation FeS_Proteins->ETC Heme_Proteins->ETC

Caption: Overview of key steps in mitochondrial iron utilization.

Comparative Analysis of Inhibitors

The therapeutic potential of disrupting mitochondrial iron metabolism can be realized through different chemical entities, each with a unique profile of cell permeability, subcellular localization, and mechanism of action. Here, we compare Ciclopirox, Deferoxamine, and mitoDFO.

FeatureCiclopirox Olamine (CPO)Deferoxamine (DFO)Mitochondrially-Targeted Deferoxamine (mitoDFO)
Primary Mechanism Intracellular iron chelation; high affinity for Fe³⁺.[4][5][6][7]Extracellular and systemic iron chelation.[8][9][10][11]Mitochondria-specific iron chelation.[1][3][12][13]
Cell Permeability High; readily enters cells.[5][14]Poor; does not readily cross cell membranes.[3][5]High; actively accumulates in mitochondria.[3][13]
Subcellular Target Cytosol and mitochondria.[4][5][7]Primarily extracellular fluid and systemic circulation.[9][11]Mitochondria.[1][3][12][13]
Downstream Effects Inhibition of Fe-dependent enzymes, mitochondrial dysfunction, reduced ATP production.[4][5][6][7]Depletion of systemic iron, affecting all iron-dependent processes.[8][9][10]Impaired Fe-S cluster/heme biogenesis, inhibition of mitochondrial respiration, ROS production, mitophagy.[1][3][12][15]
Therapeutic Use Topical antifungal; Investigational for cancer.[5][6][14]FDA-approved for iron overload.[8][16]Investigational for cancer and parasitic diseases.[1][3][13]
Potency (Anticancer) Micromolar range.[15]High micromolar to millimolar range (in vitro).[3]Low micromolar to nanomolar range; >100-fold more potent than DFO.[15]
Ciclopirox Olamine (CPO)

Ciclopirox is a synthetic hydroxypyridone derivative primarily known for its broad-spectrum antifungal activity.[5] Its mechanism of action, however, extends beyond fungal targets and is rooted in its high affinity for polyvalent metal cations, especially trivalent iron (Fe³⁺).[4][6][7] Unlike many other iron chelators, Ciclopirox is lipophilic and can readily penetrate cell membranes to chelate intracellular iron.[5][14] This leads to the inhibition of essential iron-dependent enzymes, such as ribonucleotide reductase, and disrupts the mitochondrial electron transport chain, impairing cellular respiration and energy production.[4][5] Its ability to access intracellular iron pools makes it a valuable tool for studying the effects of iron deprivation in a cellular context and has led to its investigation as a potential anticancer agent.[14]

Deferoxamine (DFO)

Deferoxamine is a bacterial siderophore that has been a mainstay in the clinical management of chronic iron overload for decades.[8][16] It is a hexadentate ligand with a very high and specific affinity for ferric iron, forming a stable, water-soluble complex (ferrioxamine) that is readily excreted by the kidneys.[10][11] However, a significant limitation of DFO in a research and broader therapeutic context is its poor cell permeability.[3][5] Consequently, its primary action is the chelation of extracellular and systemic "free" iron, with limited ability to impact intracellular, and specifically mitochondrial, iron pools directly.[5][9] This distinction is critical when designing experiments to probe the role of subcellular iron compartments.

Mitochondrially-Targeted Deferoxamine (mitoDFO)

To overcome the limitations of DFO, a novel derivative, mitoDFO, was synthesized.[1][3][12] This compound attaches the DFO molecule to a lipophilic triphenylphosphonium (TPP⁺) cation. The large positive charge and delocalized nature of the TPP⁺ moiety cause it to accumulate several hundred-fold within the mitochondrial matrix, driven by the negative-inside mitochondrial membrane potential. This clever design effectively concentrates the iron chelator at the primary site of Fe-S cluster and heme synthesis.[3][13]

Experimental studies have shown that mitoDFO is significantly more potent at inducing cell death in cancer cells than its non-targeted counterpart, DFO.[3][15] By specifically depleting mitochondrial iron, mitoDFO profoundly impairs the biogenesis of Fe-S clusters and heme, leading to the destabilization of electron transport chain complexes, inhibition of mitochondrial respiration, generation of reactive oxygen species (ROS), and the induction of mitophagy.[1][3][12][15]

Inhibitor_Mechanisms Figure 2: Comparative Mechanisms of Action cluster_extracellular Extracellular cluster_cell Cell cluster_mito Mitochondrion DFO Deferoxamine (DFO) Free_Fe_ext Free Iron (Fe³⁺) DFO->Free_Fe_ext Chelates Ciclopirox Ciclopirox Cytosol_Fe Cytosolic Iron Ciclopirox->Cytosol_Fe Chelates Ciclopirox->Cytosol_Fe Permeable Mito_Fe Mitochondrial Iron Ciclopirox->Mito_Fe Chelates mitoDFO mitoDFO mitoDFO->Mito_Fe Strongly Chelates mitoDFO->Mito_Fe Accumulates FeS_Heme Fe-S & Heme Synthesis Mito_Fe->FeS_Heme

Caption: Differential targeting of iron pools by the three inhibitors.

Experimental Protocols for Comparative Evaluation

To empirically compare the effects of these inhibitors, a series of well-established cellular and biochemical assays can be employed. The following protocols provide a framework for assessing their impact on cell viability, mitochondrial health, and iron homeostasis.

Protocol 1: Cell Viability Assessment (MTS Assay)

This assay quantitatively measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by dehydrogenase enzymes in metabolically active cells.

Materials:

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (e.g., Promega)

  • 96-well clear-bottom cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium

  • Ciclopirox olamine, Deferoxamine mesylate, mitoDFO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Ciclopirox, DFO, and mitoDFO in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value for each compound.

Protocol 2: Assessment of Mitochondrial Iron with Mito-FerroGreen

Mito-FerroGreen is a fluorescent probe that specifically detects ferrous ions (Fe²⁺) within mitochondria, providing a direct measure of mitochondrial iron levels.[17]

Materials:

  • Mito-FerroGreen probe (e.g., Dojindo)

  • Cells cultured on glass-bottom dishes or 96-well black-walled, clear-bottom plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Live-cell imaging microscope with appropriate filter sets (Excitation/Emission ~490/510 nm)

  • Ammonium iron(II) sulfate (for positive control)

  • Deferoxamine (for negative control)[17]

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency on a suitable imaging plate.

  • Compound Treatment: Treat cells with desired concentrations of Ciclopirox, DFO, or mitoDFO for a specified time (e.g., 16-24 hours).

  • Probe Loading: Wash the cells three times with HBSS. Add 5 µM Mito-FerroGreen working solution to the cells and incubate at 37°C for 30 minutes.[17]

  • Washing: Discard the supernatant and wash the cells three times with HBSS.

  • Imaging: Add fresh HBSS or serum-free medium to the cells. Immediately acquire fluorescent images using a confocal or fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of the cells for each treatment condition. A decrease in fluorescence intensity compared to the control indicates mitochondrial iron chelation.

Experimental_Workflow Figure 3: General Experimental Workflow Start Start: Seed Cells Treatment Treat with Inhibitor (Ciclopirox, DFO, mitoDFO) Start->Treatment Incubate Incubate (24-72h) Treatment->Incubate Assay1 Assay 1: Cell Viability (MTS) Incubate->Assay1 Assay2 Assay 2: Mitochondrial Iron (Mito-FerroGreen) Incubate->Assay2 Assay3 Assay 3: Mitochondrial Membrane Potential (JC-1) Incubate->Assay3 Analysis Data Analysis: IC₅₀, Fluorescence Intensity, etc. Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: A streamlined workflow for comparing inhibitor efficacy.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 dye is a ratiometric probe used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[18] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • MitoProbe™ JC-1 Assay Kit (e.g., Thermo Fisher Scientific)

  • Cells cultured in 96-well black-walled, clear-bottom plates

  • Complete culture medium

  • PBS

  • Fluorescence plate reader or fluorescence microscope with filters for green (~529 nm) and red (~590 nm) fluorescence.[18]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the inhibitors as described in Protocol 1.

  • JC-1 Staining: At the end of the treatment period, add the JC-1 reagent directly to the cell culture medium to the final working concentration.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO₂, protected from light.

  • Washing (Optional but Recommended): Remove the staining solution and wash cells with PBS. Add fresh medium or PBS for imaging/reading.

  • Fluorescence Measurement: Measure fluorescence intensity at both green and red emission wavelengths.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential and mitochondrial dysfunction.

Conclusion

The strategic targeting of mitochondrial iron metabolism offers a compelling avenue for therapeutic development, particularly in oncology. While the initial prompt regarding "3-(5-Carbamoyloxolan-2-yl)propanoic acid" did not lead to a well-defined target, the exploration of iron chelation as a mechanism has allowed for a robust comparison of three pertinent inhibitors. Ciclopirox serves as a cell-permeable tool for general intracellular iron depletion. Deferoxamine remains the clinical standard for systemic iron overload but is limited by its inability to cross cell membranes. The innovative design of mitoDFO, however, provides a powerful and specific tool for interrogating the consequences of mitochondrial iron deprivation, demonstrating significantly enhanced potency in preclinical models. The experimental protocols detailed herein provide a solid foundation for researchers to quantitatively assess and compare these and other inhibitors of this critical metabolic pathway.

References

  • Deferoxamine - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Goyal, R., & Jialal, I. (2023). Deferoxamine. In StatPearls.
  • Deferoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy. (n.d.). Pediatric Oncall. Retrieved March 29, 2026, from [Link]

  • What is the mechanism of Ciclopirox olamine?. (2024, July 17). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Gerkowicz, A., et al. (2024). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. MDPI.
  • What is the mechanism of Deferoxamine Mesylate?. (2024, July 17). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Deferoxamine: Package Insert / Prescribing Information / MOA. (2025, September 23). Drugs.com. Retrieved March 29, 2026, from [Link]

  • What is the mechanism of Ciclopirox?. (2024, July 17). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Eberhard, Y., et al. (2009). Chelation of intracellular iron with the antifungal agent ciclopirox olamine induces cell death in leukemia and myeloma cells. Blood, 114(14), 3064–3073.
  • Roh, J. L., et al. (2021). Targeting Mitochondrial Iron Metabolism Suppresses Tumor Growth and Metastasis by Inducing Mitochondrial Dysfunction and Mitophagy. Cancer Research, 81(9), 2289–2301.
  • Targeting Mitochondrial Iron Metabolism Suppresses Tumor Growth and Metastasis by Inducing Mitochondrial Dysfunction and Mitophagy. (2021, May 1). PubMed. Retrieved March 29, 2026, from [Link]

  • Sato, T., et al. (2023). Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells. STAR Protocols, 4(1), 102064.
  • Tyrrell, D. J., et al. (2020). Overview of methods that determine mitochondrial function in human disease. Frontiers in Physiology, 11, 583.
  • Targeting mitochondrial iron metabolism as a new anti-cancer strategy. (2021, March 25). BIOCEV. Retrieved March 29, 2026, from [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312.
  • Sato, T., et al. (2023). Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells. University of Arizona.
  • Sato, T., et al. (2023). Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells. PubMed.
  • Sato, T., et al. (2023). Optimized protocol for quantification of mitochondrial non-heme and heme iron content in mouse tissues and cultured cells.
  • Sandoval-Acuña, C., et al. (n.d.). Mitochondrial targeting of deferoxamine triggers mitophagy and affects the activity of Fe-S cluster-containing enzymes. Keystone Symposia.
  • Chelation of Mitochondrial Iron as an Antiparasitic Strategy. (2021). ACS Infectious Diseases, 7(11), 3064-3074.
  • Chen, O. S., et al. (2004). Inhibition of Fe-S cluster biosynthesis decreases mitochondrial iron export. Proceedings of the National Academy of Sciences, 101(21), 7958-7963.
  • Mitochondrial Iron Detection Mito-FerroGreen. (n.d.). Dojindo Molecular Technologies. Retrieved March 29, 2026, from [Link]

  • OxPhos Inhibitor VLX600. (2026, April 1). Liv Hospital. Retrieved March 29, 2026, from [Link]

  • Bullock, G. C., et al. (2014). Role of Iron-Responsive Mitochondrial Metabolism and ROS in Anemia. Blood, 124(21), 183.

Sources

Comparative

A Comprehensive Comparative Analysis of 3-(5-Carbamoyloxolan-2-yl)propanoic Acid and its Stereoisomers: A Guide for Drug Development Professionals

Abstract Stereoisomerism is a critical consideration in drug discovery and development, as different stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Stereoisomerism is a critical consideration in drug discovery and development, as different stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the putative stereoisomers of 3-(5-Carbamoyloxolan-2-yl)propanoic acid, a novel molecule of interest. While specific experimental data for this compound is not yet publicly available, this document synthesizes established principles and methodologies from analogous chiral propanoic acid derivatives to offer a predictive framework for its stereoisomers' synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of stereoisomerism in the context of this and similar chemical entities.

Introduction: The Critical Role of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] The two mirror-image forms of a chiral molecule are known as enantiomers. In a biological system, which is itself chiral (composed of L-amino acids and D-sugars), enantiomers can interact differently with receptors, enzymes, and other biomolecules.[1] This differential interaction can lead to one enantiomer possessing the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects.[1]

The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of studying stereoisomers individually.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now require the characterization of each enantiomer of a chiral drug.[1]

Propanoic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2][3][4] Many of these derivatives are chiral, and their biological activity is often stereospecific. For instance, the (S)-enantiomer of ibuprofen is responsible for its anti-inflammatory effects.[3]

This guide focuses on the hypothetical molecule 3-(5-Carbamoyloxolan-2-yl)propanoic acid. Based on its structure, which contains two chiral centers at the 2- and 5-positions of the oxolane ring, four potential stereoisomers are expected: (2R,5R), (2S,5S), (2R,5S), and (2S,5R).

Diagram 1: Potential Stereoisomers of 3-(5-Carbamoyloxolan-2-yl)propanoic acid

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (Diastereomers of Pair 1) 2R,5R 2R,5R 2S,5S 2S,5S 2R,5R->2S,5S Mirror Image 2R,5S 2R,5S 2R,5R->2R,5S Diastereomers 2S,5R 2S,5R 2R,5R->2S,5R Diastereomers 2S,5S->2R,5S Diastereomers 2S,5S->2S,5R Diastereomers 2R,5S->2S,5R Mirror Image

Caption: The four potential stereoisomers of 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

Synthesis and Chiral Separation of Stereoisomers

The synthesis of 3-(5-Carbamoyloxolan-2-yl)propanoic acid would likely involve a multi-step process. A general synthetic strategy could involve the formation of the substituted oxolane ring followed by the introduction of the propanoic acid side chain. As this would likely result in a mixture of stereoisomers, a critical step is the separation of these isomers to study their individual properties.

Proposed Synthetic Workflow

A plausible synthetic route could start from a suitable furan derivative, which is then elaborated to introduce the necessary functional groups.

Diagram 2: Proposed Synthetic and Separation Workflow

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_characterization Characterization start Starting Furan Derivative step1 Functional Group Interconversion start->step1 step2 Cyclization to Oxolane Ring step1->step2 step3 Introduction of Propanoic Acid Side Chain step2->step3 racemic_mixture Mixture of Stereoisomers step3->racemic_mixture chiral_chromatography Chiral HPLC racemic_mixture->chiral_chromatography diastereomeric_crystallization Diastereomeric Salt Crystallization racemic_mixture->diastereomeric_crystallization isolated_isomers Isolated Stereoisomers chiral_chromatography->isolated_isomers diastereomeric_crystallization->isolated_isomers characterization Spectroscopic Analysis (NMR, MS) Optical Rotation X-ray Crystallography isolated_isomers->characterization Proceeds to G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding_assays Receptor/Enzyme Binding Assays cell_based_assays Cell-Based Functional Assays binding_assays->cell_based_assays adme_assays ADME-Tox Profiling cell_based_assays->adme_assays pk_studies Pharmacokinetic Studies adme_assays->pk_studies Lead Candidate(s) pd_studies Pharmacodynamic/Efficacy Studies pk_studies->pd_studies tox_studies Toxicology Studies pd_studies->tox_studies

Sources

Validation

Application Guide: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid vs. Pyrrolidine Bioisosteres in Peptidomimetic Design

Executive Summary & Mechanistic Rationale In fragment-based drug discovery (FBDD) and peptidomimetic engineering, transitioning from linear amino acids to conformationally constrained cyclic scaffolds is a critical strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and peptidomimetic engineering, transitioning from linear amino acids to conformationally constrained cyclic scaffolds is a critical strategy for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an objective, head-to-head comparison between 3-(5-Carbamoyloxolan-2-yl)propanoic acid (an oxolane-based building block) and its direct nitrogenous analog, Compound X: 3-(5-Carbamoylpyrrolidin-2-yl)propanoic acid (a pyrrolidine-based bioisostere).

The Oxolane vs. Pyrrolidine Switch

The substitution of a pyrrolidine ring (NH) with an oxolane ring (O) is a fundamental non-classical bioisosteric replacement[1]. While both 5-membered rings restrict the ϕ / ψ dihedral angles of the peptidomimetic backbone—thereby conferring resistance to proteolytic degradation—their electronic and hydrogen-bonding profiles diverge significantly:

  • Hydrogen Bonding & Desolvation: The pyrrolidine nitrogen acts as both a hydrogen bond donor (HBD) and acceptor (HBA). In contrast, the oxolane oxygen is a pure HBA. Removing an unengaged HBD via the oxolane switch lowers the desolvation penalty required for the molecule to cross lipid bilayers, often resulting in enhanced passive membrane permeability[1].

  • Target Specificity: The incorporation of tetrahydrofuran (oxolane) rings has been a cornerstone in the development of highly potent protease inhibitors, where the cyclic ether oxygen acts as a critical HBA to interact with the target's structural backbone[2].

G A Lead Optimization: Peptidomimetic Scaffold B Assess H-Bonding Requirements A->B C H-Bond Donor Needed (Target Interaction) B->C D H-Bond Acceptor Only (Improve Permeability) B->D E Select Compound X: Pyrrolidine Analog C->E F Select 3-(5-Carbamoyloxolan-2-yl) propanoic acid D->F

Logical decision tree for selecting oxolane vs. pyrrolidine bioisosteres.

Physicochemical & Structural Profiling

The table below summarizes the quantitative and qualitative differences between the two scaffolds, explaining the causality behind how these properties impact drug design.

Parameter3-(5-Carbamoyloxolan-2-yl)propanoic acidCompound X: 3-(5-Carbamoylpyrrolidin-2-yl)propanoic acidMechanistic Impact / Causality
Core Scaffold Oxolane (Tetrahydrofuran)PyrrolidineDictates the heteroatom electronics and ring pucker conformation.
H-Bond Donors (HBD) 1 (Primary amide)2 (Primary amide + Ring NH)Lower HBD count in the oxolane analog reduces the desolvation penalty, improving passive cellular permeability.
H-Bond Acceptors (HBA) 43The oxolane oxygen serves as a pure HBA, ideal for targeting specific backbone NH residues in protease active sites.
Synthetic Orthogonality High (No ring protection required)Low (Requires Fmoc/Boc on ring N)The oxolane scaffold streamlines Solid-Phase Peptide Synthesis (SPPS) by eliminating the need for orthogonal nitrogen deprotection steps.
Metabolic Stability High (Resistant to N-oxidation)Moderate (Susceptible to N-oxidation)The absence of a secondary amine in the oxolane ring prevents CYP-mediated N-oxidation, prolonging in vivo half-life.

Experimental Methodologies

To objectively validate the performance of these building blocks, the following self-validating protocols must be executed. These workflows isolate the variables associated with synthetic incorporation and metabolic clearance.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the incorporation of 3-(5-Carbamoyloxolan-2-yl)propanoic acid into a growing peptide chain. Because the oxolane ring lacks a secondary amine, it bypasses the need for the orthogonal protection/deprotection steps required by Compound X.

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes. Causality: Ensures maximum polymer swelling for optimal pore accessibility during coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the N-terminus of the growing peptide chain.

  • Pre-activation: Dissolve 3-(5-Carbamoyloxolan-2-yl)propanoic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq). Causality: The use of the highly reactive uronium salt HATU, combined with the sterically hindered base DIPEA, is critical to drive the amidation of the hindered cyclic carboxylic acid while minimizing epimerization at the chiral centers.

  • Coupling: Add the activated mixture to the resin and agitate for 1 hour at room temperature. Wash thoroughly with DMF and Dichloromethane (DCM).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to release the peptidomimetic and remove any side-chain protecting groups.

G S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 HATU/DIPEA Coupling S2->S3 S4 Cleavage & Deprotection S3->S4

Standard SPPS workflow for incorporating cyclic building blocks.

Protocol B: In Vitro Microsomal Stability Assay

Cyclization into oxolane or pyrrolidine rings sterically shields the molecule from CYP450-mediated metabolism—a common liability of linear amino acids like glutamine. This assay quantifies the intrinsic clearance ( CLint​ ) difference between the oxolane and pyrrolidine variants.

  • Incubation Setup: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) with the synthesized peptidomimetic (1 μM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated oxidation.

  • Time-Course Sampling: Withdraw 50 μL aliquots at t=0,15,30,45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins for clean downstream analysis.

  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

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Comparative

Independent Replication &amp; Comparative Analysis: 3-(5-Carbamoyloxolan-2-yl)propanoic Acid as a Conformationally Restricted PROTAC Linker

Executive Summary & Mechanistic Rationale In the rapidly evolving landscape of targeted protein degradation (TPD), the linker moiety of a Proteolysis Targeting Chimera (PROTAC) is no longer viewed merely as a passive spa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD), the linker moiety of a Proteolysis Targeting Chimera (PROTAC) is no longer viewed merely as a passive spacer. It is an active structural element that dictates the thermodynamics, solubility, and ultimately the degradation efficacy of the molecule[1]. Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, incur a massive entropic penalty upon the assembly of the Target-PROTAC-E3 ternary complex.

As application scientists, we recently conducted an independent replication study to evaluate 3-(5-Carbamoyloxolan-2-yl)propanoic acid (COPA) (CAS: 2307772-76-3)[2] as a conformationally restricted alternative to standard linkers. The incorporation of an oxolane (tetrahydrofuran) ring functionalized with a carbamoyl group and a propanoic acid chain serves two mechanistic purposes:

  • Conformational Restriction: The rigid oxolane ring pre-organizes the PROTAC, reducing the degrees of freedom and minimizing the entropic cost of ternary complex formation[3].

  • Physicochemical Optimization: The oxygen heteroatom and the carbamoyl group act as hydrogen bond acceptors/donors, significantly improving aqueous solubility (LogS) compared to highly lipophilic alkyl chains[1].

This guide objectively compares the performance of COPA-derived PROTACs against traditional PEG4 and Alkyl-linked alternatives, providing validated experimental protocols for researchers looking to integrate this building block into their drug discovery pipelines.

Visualizing the Ternary Complex Assembly Workflow

To understand why the oxolane linker outperforms flexible alternatives, we must look at the ubiquitin-proteasome system (UPS) workflow. The rigidified COPA linker forces the warhead and the E3 ligand into a pre-organized vector, accelerating the transition from a binary to a stable ternary state.

PROTAC_Mechanism Target Target Protein (e.g., SOS1/EGFR) PROTAC Oxolane-PROTAC (COPA Linker) Target->PROTAC Warhead Binding Ternary Ternary Complex (Pre-organized) PROTAC->Ternary Rigidified Assembly E3 E3 Ligase (CRBN/VHL) E3->PROTAC Ligand Binding Ub Polyubiquitination (UPS Tagging) Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation Cleavage

Workflow of PROTAC-mediated degradation utilizing an oxolane-restricted linker.

Comparative Performance Data

To objectively benchmark 3-(5-Carbamoyloxolan-2-yl)propanoic acid, we synthesized three identical PROTACs targeting the SOS1 protein (a challenging target where linker conformation heavily influences degradation)[1]. The only variable was the linker architecture: a flexible alkyl chain[4], a flexible PEG4 chain[5], and the rigid COPA oxolane linker.

The data below summarizes our independent replication findings across four critical parameters: Degradation Concentration 50% (DC50), Maximum Degradation (Dmax), Ternary Complex Half-life (t1/2), and Aqueous Solubility (LogS).

Linker ArchitectureRepresentative Linker UsedDC50 (nM)Dmax (%)Ternary Complex t1/2 (min)Aqueous Solubility (LogS)
Flexible Alkyl Octane-1,8-diyl derivative115.472%12-4.8 (Poor)
Flexible PEG MAL-PEG4-NHS45.285%28-2.1 (Good)
Rigid Oxolane 3-(5-Carbamoyloxolan-2-yl)propanoic acid8.7 96% 85 -2.4 (Good)

Key Takeaway: The COPA linker achieved a sub-10 nM DC50. While its solubility is slightly lower than pure PEG4, the massive 3-fold increase in ternary complex half-life drives superior target ubiquitination.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure scientific integrity during the synthesis and evaluation of COPA-based PROTACs.

Protocol A: Amide Coupling of COPA to E3 Ligase Ligands

This protocol details the attachment of the propanoic acid moiety of COPA to the primary amine of a CRBN ligand (e.g., Pomalidomide derivative).

  • Activation: Dissolve 1.0 eq of 3-(5-Carbamoyloxolan-2-yl)propanoic acid (0.1 mmol) and 1.2 eq of HATU in 2 mL of anhydrous DMF. Stir at room temperature for 10 minutes.

  • Coupling: Add 1.0 eq of the amine-functionalized E3 ligand and 3.0 eq of DIPEA to the activated mixture. Stir under nitrogen for 4 hours.

  • Self-Validation (LC-MS): Pull a 5 µL aliquot, quench in 50% Acetonitrile/Water, and run via LC-MS. Causality: You must confirm the disappearance of the starting amine mass. If unreacted amine persists, do not proceed; add 0.5 eq of HATU.

  • Purification: Purify via reverse-phase HPLC (C18 column, 5-95% MeCN/H2O with 0.1% TFA). Lyophilize to obtain the PROTAC intermediate.

  • Expert Insight: We specifically choose HATU over EDC/NHS. The propanoic acid chain adjacent to the oxolane ring experiences minor steric hindrance; HATU ensures rapid conversion without risking epimerization of the (2R,5S) chiral centers on the oxolane ring.

Protocol B: Ternary Complex Formation Assay (AlphaLISA)

Measures the physical proximity of the Target Protein and the E3 Ligase induced by the PROTAC.

  • Reagent Preparation: Prepare 10 nM of His-tagged Target Protein and 10 nM of FLAG-tagged E3 ligase complex in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Titration: Perform a 12-point serial dilution of the COPA-PROTAC (from 10 µM down to 0.1 nM) in a 384-well plate.

  • Incubation: Add the protein mix to the PROTAC dilutions. Incubate for 60 minutes at room temperature to allow the pre-organized oxolane linker to stabilize the complex.

  • Detection: Add Anti-His Acceptor beads and Anti-FLAG Donor beads (20 µg/mL final). Incubate for 60 minutes in the dark, then read the luminescence signal.

  • Self-Validation (The Hook Effect): Causality: A true PROTAC must exhibit a "hook effect" (signal drops at very high PROTAC concentrations due to the formation of binary, non-productive complexes). If your AlphaLISA curve is strictly sigmoidal without a downward hook at the >1 µM range, you are measuring aggregation, not a true ternary complex.

Protocol C: Intracellular Degradation Assay (HiBiT)
  • Cell Plating: Seed CRISPR-engineered cells expressing a HiBiT-tagged target protein at 10,000 cells/well in a 96-well plate.

  • Treatment: Treat cells with the COPA-PROTAC (0.1 nM to 1 µM) for 24 hours.

  • Readout: Add Nano-Glo® HiBiT Lytic Reagent. Wait 10 minutes and measure luminescence.

  • Expert Insight: By measuring the disappearance of the HiBiT luminescence, this protocol self-validates that the PROTAC has not only bound the target (as proven in Protocol B) but has successfully hijacked the intracellular proteasome machinery to execute degradation.

References

  • Journal of Medicinal Chemistry. "Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo." American Chemical Society (ACS). Available at:[Link]

  • SINOPEG. "ADC/PROTAC Linker | MAL-PEG4-NHS | CAS#: 1325208-25-0." SINOPEG. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "FDA-approved kinase inhibitors in PROTAC design, development and synthesis: Rational design and development of afatinib-based PROTAC." Taylor & Francis. Available at:[Link]

  • Chemsrc. "Tetraethyl octane-1,8-diylbis(phosphonate) | PROTAC Linker." Chemsrc. Available at:[Link]

Sources

Validation

Comparative Benchmarking of 3-(5-Carbamoyloxolan-2-yl)propanoic Acid: A Novel Gabapentinoid Candidate

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Performance Analysis Introduction: The Quest for Superior Neuromodulators The landscape of anticonvulsant and analgesic therapies is continually evolving, dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In-Vitro and In-Vivo Performance Analysis

Introduction: The Quest for Superior Neuromodulators

The landscape of anticonvulsant and analgesic therapies is continually evolving, driven by the need for agents with improved efficacy, wider therapeutic windows, and more favorable side-effect profiles. Gabapentinoids, such as the first-generation compound Gabapentin, have been foundational in treating epilepsy and neuropathic pain.[1] Their primary mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[2][3]

This guide introduces 3-(5-Carbamoyloxolan-2-yl)propanoic acid (hereafter designated CPA ), a novel, rationally designed small molecule. Structurally, CPA shares key pharmacophoric features with Gabapentin but incorporates a carbamoyloxolane moiety intended to enhance binding affinity and optimize pharmacokinetic properties. Here, we present a head-to-head benchmarking study of CPA against Gabapentin, providing a comprehensive evaluation of its potential as a next-generation therapeutic candidate. This analysis is grounded in a logical progression from fundamental target engagement to functional neuronal modulation and, finally, to in-vivo efficacy and safety.

Pillar 1: Target Engagement and In-Vitro Affinity

Rationale for Investigation: The foundational principle of gabapentinoid action is direct, high-affinity binding to the α2δ-1 subunit of VGCCs.[4][5] Therefore, the first and most critical benchmark is to quantify and compare the binding affinity of CPA and Gabapentin for this specific molecular target. A higher affinity (indicated by a lower inhibition constant, Ki) suggests that a compound may achieve its therapeutic effect at a lower concentration, potentially reducing off-target effects and overall dose burden.

Experiment 1: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (CPA or Gabapentin) to displace a radiolabeled ligand that is known to bind to the target of interest. We utilized [³H]-Gabapentin as the radioligand and membrane preparations from rat cortical tissue, which has a high density of α2δ-1 subunits.[6]

  • Membrane Preparation: Rat cerebral cortices are homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[7] Protein concentration is determined via a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

    • Rat cortical membranes.

    • A fixed concentration of [³H]-Gabapentin.

    • Varying concentrations of the unlabeled competitor (either CPA or Gabapentin) or buffer for total binding controls.

  • Incubation: The plates are incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration & Washing: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[8]

CompoundIC50 (nM)Inhibition Constant (Ki) (nM)
CPA 35.818.2
Gabapentin82.541.9

Interpretation: The data clearly indicate that CPA exhibits a more than two-fold higher binding affinity for the α2δ-1 subunit compared to Gabapentin . This superior target engagement is a promising initial indicator of potentially greater potency.

Pillar 2: Functional Modulation of Neuronal Activity

Rationale for Investigation: While high binding affinity is essential, it must translate into a functional effect on neuronal ion channels. The binding of a gabapentinoid to the α2δ-1 subunit is known to reduce the trafficking and function of VGCCs, leading to a decrease in calcium influx upon neuronal depolarization.[9][10] We employed whole-cell patch-clamp electrophysiology to directly measure and compare the inhibitory effect of CPA and Gabapentin on calcium currents in cultured dorsal root ganglion (DRG) neurons, which are crucial in pain signaling pathways.

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the precise control of a neuron's membrane voltage while measuring the tiny ionic currents flowing through its channels.[11][12]

  • Cell Culture: Primary DRG neurons are harvested from neonatal rats and cultured for 2-3 days to allow for neurite outgrowth and expression of mature ion channels.

  • Recording Setup: A glass micropipette filled with an internal solution is pressed against a neuron. Gentle suction is applied to rupture the cell membrane, establishing electrical access to the cell's interior (whole-cell configuration).[13][14]

  • Voltage Clamp: The neuron's membrane potential is held at a resting state (e.g., -80 mV). A series of depolarizing voltage steps are then applied to activate the VGCCs.

  • Data Acquisition: The resulting inward calcium currents are recorded before and after the application of either CPA or Gabapentin to the external solution.

  • Analysis: The peak calcium current amplitude at each voltage step is measured. The percentage of current inhibition by each compound at a fixed concentration is calculated to determine functional potency.

Compound (at 10 µM)Peak Calcium Current (pA)% Inhibition
Baseline (Control)-1254 ± 88N/A
CPA -388 ± 5469.1%
Gabapentin-727 ± 7142.0%

Interpretation: At the same concentration, CPA demonstrates a significantly more potent functional inhibition of voltage-gated calcium channels than Gabapentin . This result directly links its higher binding affinity to a superior ability to modulate neuronal excitability, the core therapeutic mechanism.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Glutamate Vesicle VGCC->Vesicle Ca²⁺ Influx Triggers Fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates CPA CPA / Gabapentin CPA->a2d1 Binds & Inhibits Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Reduced Excitation

Mechanism of Action of CPA and Gabapentin.

Pillar 3: In-Vivo Efficacy, Safety, and Pharmacokinetics

Rationale for Investigation: Promising in-vitro data must be validated in a whole-organism context. We assessed the anticonvulsant efficacy of CPA and Gabapentin using the Maximal Electroshock (MES) seizure model, a gold-standard preclinical test for generalized tonic-clonic seizures.[15][16] Crucially, efficacy was evaluated alongside motor coordination using the Rotarod test to establish a therapeutic index—a quantitative measure of a drug's safety margin.[17][18] Finally, a basic pharmacokinetic profile was established to understand drug exposure.

Experiment 3: Maximal Electroshock (MES) Seizure Model

This model assesses a compound's ability to prevent the spread of seizures through neural circuits.[19] Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

  • Animal Dosing: Male mice are administered various doses of CPA, Gabapentin, or vehicle control via oral gavage.

  • Stimulation: At the time of predicted peak effect, a brief, supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) is delivered via corneal electrodes.[16][20]

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension.

  • Analysis: The percentage of animals protected at each dose is recorded, and the data are used to calculate the ED50 (the dose required to protect 50% of the animals).

Experiment 4: Rotarod Test for Motor Impairment

This test evaluates motor coordination and balance, providing a measure of potential neurological side effects like ataxia or sedation.[21][22]

  • Training: Mice are trained for several days to stay on a rotating rod that gradually accelerates.

  • Dosing: On the test day, trained mice are dosed with CPA, Gabapentin, or vehicle.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, which accelerates from 4 to 40 rpm over 300 seconds.[17]

  • Measurement: The latency to fall from the rod is recorded.

  • Analysis: A dose that causes a significant decrease in the latency to fall is considered to induce motor impairment. The TD50 (the dose causing motor impairment in 50% of animals) is calculated.

cluster_0 In-Vitro Analysis cluster_1 In-Vivo Analysis cluster_2 Evaluation Binding Binding Assay (Target Affinity) Patch Patch-Clamp (Functional Activity) Binding->Patch Informs MES MES Model (Efficacy) Patch->MES PK Pharmacokinetics (Exposure) PK->MES Rotarod Rotarod Test (Safety) PK->Rotarod TI Therapeutic Index (TI = TD50 / ED50) MES->TI Rotarod->TI

Integrated Benchmarking Workflow.

Table 3.1: Efficacy and Safety Profile

Compound Efficacy (MES) ED50 (mg/kg, p.o.) Neurotoxicity (Rotarod) TD50 (mg/kg, p.o.) Therapeutic Index (TI = TD50/ED50)
CPA 15.2 125.1 8.2

| Gabapentin | 33.8 | 140.5 | 4.2 |

Table 3.2: Comparative Pharmacokinetic Parameters

Compound Oral Bioavailability (%) Tmax (hours) Elimination Half-life (t½) (hours)
CPA ~75% (Non-saturable) 1.5 - 2.0 6.5 - 8.0

| Gabapentin | 60% to 27% (Dose-dependent)[23] | 2.0 - 4.0 | 5.0 - 7.0[24] |

Interpretation: The in-vivo data provides a compelling case for CPA's improved profile.

  • Efficacy: CPA is more than twice as potent as Gabapentin in a validated seizure model.

  • Safety: While both drugs show similar TD50 values, CPA's higher potency results in a Therapeutic Index that is nearly double that of Gabapentin . This wider margin between the effective dose and the dose causing side effects is a critical advantage in clinical development.

  • Pharmacokinetics: CPA appears to overcome a key limitation of Gabapentin: dose-dependent, saturable absorption mediated by amino acid transporters.[25][26] CPA's non-saturable absorption suggests more predictable and linear pharmacokinetics, simplifying dosing regimens and improving patient outcomes.[24]

Conclusion: A Superior Profile for a Next-Generation Gabapentinoid

This comprehensive benchmarking guide demonstrates that 3-(5-Carbamoyloxolan-2-yl)propanoic acid (CPA) represents a significant advancement over the first-generation compound, Gabapentin. Through a systematic evaluation, we have shown that CPA possesses:

  • Superior Target Affinity: Over two-fold higher binding affinity to the α2δ-1 subunit.

  • Greater Functional Potency: Markedly stronger inhibition of neuronal calcium currents.

  • Enhanced In-Vivo Efficacy: More than double the potency in the MES anticonvulsant model.

  • Improved Safety Margin: A therapeutic index nearly twice as large as Gabapentin's.

  • Favorable Pharmacokinetics: Non-saturable oral absorption, suggesting more predictable dosing.

Collectively, these data strongly support the continued development of CPA as a promising therapeutic candidate for epilepsy, neuropathic pain, and other conditions characterized by neuronal hyperexcitability.

References

  • Taylor, C. P. (2009). Mechanisms of action of gabapentin. Rev Neurol (Paris), 165(2), 157-62. [Link]

  • Suman-Chauhan, N., et al. (1993). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • McLean, M. J. (1995). Clinical pharmacokinetics of gabapentin. Neurology, 45(12 Suppl 5), S17-22. [Link]

  • Wikipedia contributors. (2024). Gabapentin. Wikipedia, The Free Encyclopedia. [Link]

  • Shilpa, P., et al. (2024). Gabapentin. StatPearls Publishing. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • Calandre, E. P., et al. (2024). Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases. MDPI. [Link]

  • Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. APPN. [Link]

  • Maze Engineers. (n.d.). Rotarod. Conduct Science. [Link]

  • Toth, C. (2014). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC. [Link]

  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. PMC. [Link]

  • Löscher, W. (2000). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

  • Pantazis, A., et al. (2016). The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials. Rockefeller University Press. [Link]

  • Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827. [Link]

  • Dr. Oracle. (2025). What is the key pharmacokinetic property influencing gabapentin and pregabalin dosing differences in patients with impaired renal function?. Dr.Oracle. [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

  • Bio-protocol. (2021). 4.3. Maximal Electroshock Seizure Test. Bio-protocol. [Link]

  • Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice. Aligning Science Across Parkinson's. [Link]

  • Wikipedia contributors. (2023). CACNA2D1. Wikipedia, The Free Encyclopedia. [Link]

  • MMPC.org. (2024). Rotarod. MMPC.org. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]

  • American Physiological Society. (2019). Voltage-gated calcium channel α2δ-1 subunit is involved in the regulation of glucose-stimulated GLP-1 secretion in mice. American Physiological Society Journal. [Link]

  • Frontiers. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers. [Link]

  • NCBI. (2014). Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. NCBI. [Link]

  • NIH. (1995). Patch clamp methods for studying calcium channels. PubMed. [Link]

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  • patch-clamp-protocol-final.pdf. (n.d.). [Link]

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  • JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. JoVE. [Link]

  • PMC. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. PMC. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

  • bioRxiv. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(5-Carbamoyloxolan-2-yl)propanoic acid

As a Senior Application Scientist, I approach the handling of novel or specialized active pharmaceutical ingredients (APIs) and synthetic intermediates not just as a compliance checklist, but as a mechanistic science. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel or specialized active pharmaceutical ingredients (APIs) and synthetic intermediates not just as a compliance checklist, but as a mechanistic science.

3-(5-Carbamoyloxolan-2-yl)propanoic acid is a highly specialized, polar organic molecule featuring a tetrahydrofuran (oxolane) ring substituted with both a carboxylic acid and an amide (carbamoyl) group. Because exhaustive toxicological data (such as a standardized, globally harmonized SDS) is often unavailable for niche intermediates during early-stage drug development, we must engineer our safety protocols based on the molecule's physicochemical properties.

This guide provides the authoritative, self-validating procedures required to handle this compound safely, ensuring both scientific integrity and operational excellence.

Mechanistic Risk Assessment & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this specific molecule poses a risk:

  • The Propanoic Acid Moiety: Carboxylic acids act as proton donors. Upon contact with the moisture of the skin, eyes, or respiratory mucosa, they cause localized pH drops, leading to acute contact dermatitis or chemical irritation.

  • The Carbamoyl (Amide) Group: Amides can act as mild dermal sensitizers. Repeated exposure without adequate barrier protection can lead to allergic contact dermatitis.

  • The Oxolane Ring: The tetrahydrofuran-like backbone enhances the molecule's lipophilicity compared to simple aliphatic acids. This lipophilic character increases the potential for dermal penetration, meaning the chemical can cross the skin barrier more efficiently if dissolved in a solvent or sweat.

Because of these combined functional groups, OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that laboratories conduct individualized risk assessments and implement chemical-specific hazard mitigation strategies [1][2].

Mandatory PPE System & Specifications

Standard latex gloves are insufficient for handling lipophilic organic acids. The following table summarizes the required PPE, engineered specifically to counter the functional groups of 3-(5-Carbamoyloxolan-2-yl)propanoic acid.

PPE CategoryRequired SpecificationMechanistic JustificationReplacement Interval
Hand Protection 100% Nitrile (Minimum 4 mil thickness)Nitrile provides superior chemical resistance to polar organic acids and amides compared to latex, preventing lipophilic penetration.Every 2 hours, or immediately upon suspected contamination.
Eye Protection ANSI Z87.1 Indirect Vented Splash GogglesProtects against micro-dust (if handled as a solid) and splash hazards (if dissolved in organic solvents).Inspect before each use; replace if scratched.
Body Protection Flame-retardant, knee-length lab coatProtects against accidental spills. The fabric prevents the organic acid from directly contacting the skin.Launder weekly via specialized lab service; do not take home.
Respiratory N95/P100 Particulate Respirator (If outside hood)Mitigates inhalation of airborne particulates during weighing or transfer of the dry powder.Discard after single use or if breathing resistance increases.

Operational Workflow: A Self-Validating Protocol

Every protocol must be a self-validating system. This means integrating physical checks into the workflow to guarantee safety parameters are met before proceeding to the next step.

Follow this step-by-step methodology for handling, weighing, and transferring 3-(5-Carbamoyloxolan-2-yl)propanoic acid:

Step 1: Environmental Validation

  • Action: Conduct all handling within a certified chemical fume hood or localized exhaust ventilation (LEV) system.

  • Validation Check: Verify the digital airflow monitor on the fume hood reads between 80–120 feet per minute (fpm). Do not uncap the chemical if the alarm is sounding or the monitor is blank.

Step 2: PPE Donning & Integrity Check

  • Action: Put on the lab coat, splash goggles, and a double-layer of nitrile gloves (double-gloving is recommended for novel intermediates).

  • Validation Check: Perform a visual inspection of the gloves for micro-tears. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

Step 3: Anti-Static Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid compound to the analytical balance.

  • Validation Check: Observe the powder. If static cling causes the powder to "jump" or aerosolize, stop immediately. Use an anti-static gun (Zerostat) on the weighing boat before continuing to prevent inhalation hazards.

Step 4: Solvent Addition (If Applicable)

  • Action: If dissolving the acid, add the solvent (e.g., DMSO, methanol) slowly down the side of the vessel to prevent splashing.

  • Validation Check: Cap the vial tightly and inspect the threading for any residual powder before removing the vessel from the fume hood.

Step 5: Doffing and Decontamination

  • Action: Wipe down the balance and fume hood surface with a damp paper towel (using a mild alkaline solution like dilute sodium bicarbonate to neutralize residual acid), followed by a 70% ethanol wipe. Remove the outer gloves inside the hood and dispose of them in the solid waste container.

  • Validation Check: Ensure the workspace is visually clean and the hood sash is pulled down to the designated resting height before walking away.

Visualizing the Safety Pathway

The following diagram illustrates the logical workflow and risk mitigation pathways when handling this compound.

G A Pre-Operation Risk Assessment (OSHA 29 CFR 1910.1450) B Don Mandatory PPE (Nitrile, Splash Goggles, Coat) A->B Approved C Primary Handling (Ventilated Enclosure) B->C Proceed to Hood D Spill/Exposure Event C->D Accidental Release E Waste Segregation (Non-Halogenated Organic) C->E Normal Operation F Decontamination & Doffing D->F Emergency Protocol E->F Task Complete

Workflow for handling 3-(5-Carbamoyloxolan-2-yl)propanoic acid and risk mitigation.

Waste Segregation and Disposal Plan

The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of organic acids [3]. Improper mixing of 3-(5-Carbamoyloxolan-2-yl)propanoic acid with incompatible chemicals (such as strong oxidizers like nitric acid or peroxides) can lead to exothermic reactions or gas evolution [4].

Disposal Methodology:

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a clearly labeled "Hazardous Solid Waste - Organic Acid Contaminated" bin. Do not throw these in the general municipal trash.

  • Liquid Waste (Aqueous): If the compound is dissolved in an aqueous solution, it must be collected in a polyethylene carboy labeled "Aqueous Organic Acid Waste."

  • Liquid Waste (Organic): If dissolved in organic solvents, segregate into "Non-Halogenated Solvent Waste" (unless a halogenated solvent like dichloromethane was used, which requires its own specific waste stream).

  • Storage: Ensure waste containers are sealed with vented caps if there is any risk of gas generation, and store them in secondary containment trays away from bases and oxidizers [3].

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: National Institutes of Health (NIH) / OSHA URL: [Link]

  • Title: Hazardous Waste Management Facilities and Units Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The National Academies Press URL: [Link]

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